FtsZ-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32IN3 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline iodide |
InChI |
InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QNSNMYHREQPTRX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
FtsZ-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of FtsZ-IN-1, a potent inhibitor of the bacterial cell division protein FtsZ. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its function, offering valuable insights for researchers in antibiotic discovery and development.
Introduction to FtsZ and its Role in Bacterial Cell Division
Filamentous temperature-sensitive mutant Z (FtsZ) is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin.[1] It plays a central role in bacterial cell division by assembling into a dynamic, ring-like structure at the future division site, known as the Z-ring.[1][2] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell constriction and division.[2] The proper formation and dynamic nature of the Z-ring are essential for bacterial proliferation, making FtsZ a compelling target for novel antibacterial agents.[1]
This compound: A Quinolinium-Based FtsZ Inhibitor
This compound is a potent antibacterial compound characterized by a quinolinium ring structure.[3][4] It exhibits strong activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by directly targeting FtsZ and modulating its polymerization dynamics. The primary mechanism of action involves the enhancement and stabilization of FtsZ polymers.[3][4] This hyper-stabilization of FtsZ filaments disrupts the normal, dynamic process of Z-ring formation and constriction, leading to a block in cell division.[3][4] Consequently, treated bacteria are unable to divide and instead elongate, ultimately leading to cell death.[3][4]
Molecular docking studies of similar quinolinium-based FtsZ inhibitors suggest that this compound likely binds to the interdomain cleft of the FtsZ protein.[3] This allosteric binding site is distinct from the GTP-binding site. By binding to this cleft, this compound is thought to induce a conformational change in the FtsZ monomer that favors a state of enhanced polymerization.
Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the bacterial cell division pathway centered on FtsZ and indicates the point of intervention for this compound.
Caption: FtsZ signaling pathway and the inhibitory action of this compound.
Quantitative Data
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.5 - 4 | [4] |
| Bacillus subtilis | 1 - 4 | [4] |
| Enterococcus faecium | 1 - 8 | [3][4] |
| Escherichia coli ATCC 8739 | 64 | [4] |
| Pseudomonas aeruginosa ATCC 27853 | >64 | [4] |
Table 2: Comparative Quantitative Data of Other FtsZ Inhibitors
| Compound | Target Organism | Binding Affinity (Kd) | GTPase Activity (IC50) | Antibacterial Activity (MIC) | Reference |
| PC190723 | S. aureus | - | 55 ng/mL (stimulatory) | 0.5 - 1 µg/mL | [5] |
| Benzamide Cmpd 1 | B. subtilis | 0.5 µM | - | 7 µM (MRSA) | [6] |
| Berberine derivative | S. aureus | - | 38 µg/mL | 2 - 8 µg/mL (MRSA) | [5] |
| Zantrin Z3 | E. coli | - | ~20 µM | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of FtsZ inhibitors are provided below. These protocols are foundational for researchers aiming to characterize novel FtsZ-targeting compounds.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (e.g., 100 mM)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer or spectrophotometer capable of 90° light scattering measurements
Procedure:
-
Pre-warm the polymerization buffer and a quartz cuvette to 30°C.
-
Add the desired concentration of FtsZ protein to the polymerization buffer in the cuvette.
-
Add this compound or the vehicle control (e.g., DMSO) to the cuvette and incubate for a few minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal (e.g., at 350 nm) over time. An increase in signal indicates FtsZ polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer
-
GTP stock solution
-
This compound or other test compounds
-
Malachite green reagent for phosphate detection
Procedure:
-
Set up reactions in a 96-well plate containing FtsZ in polymerization buffer.
-
Add this compound or the vehicle control to the appropriate wells.
-
Initiate the reaction by adding GTP.
-
Incubate the plate at 30°C.
-
At various time points, stop the reaction in designated wells by adding EDTA.
-
Add the malachite green reagent to all wells to detect the amount of inorganic phosphate released from GTP hydrolysis.
-
Measure the absorbance at ~620-650 nm and calculate the rate of GTPase activity.
Antibacterial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound or other test compounds
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Experimental Workflow for FtsZ Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel FtsZ inhibitors.
Caption: A typical experimental workflow for FtsZ inhibitor discovery.
Logical Relationship of this compound's Effects
This diagram illustrates the logical progression from the molecular interaction of this compound to its ultimate antibacterial effect.
Caption: Logical cascade of this compound's mechanism of action.
Conclusion
This compound represents a promising class of FtsZ inhibitors with potent activity against clinically relevant Gram-positive pathogens. Its mechanism of action, centered on the hyper-stabilization of FtsZ polymers, underscores the therapeutic potential of targeting bacterial cell division. Further investigation into the precise binding kinetics and the development of analogs with broader-spectrum activity are key areas for future research. This guide provides a solid foundation for scientists and researchers to build upon in the ongoing effort to combat antibiotic resistance.
References
- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of quinolinium-based derivatives targeting FtsZ for antibacterial evaluation and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of FtsZ-IN-1: A Potent Quinolinium-Based Inhibitor of Bacterial Cell Division
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that recruits other proteins to initiate cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of FtsZ-IN-1, a potent FtsZ inhibitor with a quinolinium scaffold.
This compound, also identified as compound A3 in a series of synthesized quinolinium-based derivatives, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] This compound enhances FtsZ polymerization, a mechanism distinct from many other FtsZ inhibitors that aim to disrupt polymer formation.[1] This guide will delve into the quantitative SAR data of this compound and its analogs, detail the experimental protocols for their evaluation, and provide visualizations of the key experimental workflows.
Quantitative Structure-Activity Relationship Data
The antibacterial activity of this compound and its analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains. The core structure of these compounds is a 1-methylquinolinium scaffold with substitutions at the 2- or 4-position. The 'A' series of compounds, including this compound (A3), features a substituent at the 4-position, while the 'B' series has substitutions at the 2-position.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound (A3) and Analogs
| Compound | R Group | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 43300) | S. epidermidis (ATCC 12228) | E. faecium (ATCC 700221) | B. subtilis (ATCC 6633) | E. coli (ATCC 8739) | P. aeruginosa (ATCC 27853) |
| A1 | N-methylaniline | 8 | 16 | 4 | 16 | 8 | >64 | >64 |
| A2 | N-ethylaniline | 4 | 8 | 2 | 8 | 4 | >64 | >64 |
| A3 (this compound) | Piperidine | 1 | 0.5 | 0.25 | 1 | 4 | 64 | >64 |
| A4 | 4-methylpiperidine | 2 | 1 | 0.5 | 2 | 8 | >64 | >64 |
| A5 | 4-ethylpiperidine | 4 | 2 | 1 | 4 | 16 | >64 | >64 |
| A6 | 4-propylpiperidine | 8 | 4 | 2 | 8 | 32 | >64 | >64 |
| A7 | 4-phenylpiperidine | 1 | 0.5 | 0.25 | 1 | 4 | >64 | >64 |
| A8 | Pyrrolidine | 2 | 1 | 0.5 | 2 | 8 | >64 | >64 |
| A9 | Morpholine | 16 | 32 | 8 | 32 | 16 | >64 | >64 |
| A10 | Unsubstituted | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| B1 | N-methylaniline | 16 | 32 | 8 | 32 | 16 | >64 | >64 |
| B2 | N-ethylaniline | 8 | 16 | 4 | 16 | 8 | >64 | >64 |
| B3 | Piperidine | 4 | 8 | 2 | 8 | 16 | >64 | >64 |
| B4 | 4-methylpiperidine | 8 | 16 | 4 | 16 | 32 | >64 | >64 |
| B5 | 4-ethylpiperidine | 16 | 32 | 8 | 32 | >64 | >64 | >64 |
| B6 | 4-propylpiperidine | 32 | 64 | 16 | 64 | >64 | >64 | >64 |
| B7 | 4-phenylpiperidine | 2 | 4 | 1 | 4 | 8 | >64 | >64 |
| B8 | Pyrrolidine | 8 | 16 | 4 | 16 | 32 | >64 | >64 |
| B9 | Morpholine | 32 | 64 | 16 | >64 | 32 | >64 | >64 |
| B10 | Unsubstituted | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
Data derived from Sun et al., 2022. [1]
From the data presented, several key structure-activity relationships can be deduced:
-
Position of the Amine Substituent: Compounds with the amine substituent at the 4-position of the quinolinium ring (A series) generally exhibit significantly better antibacterial activity against Gram-positive bacteria compared to those with the substituent at the 2-position (B series).[1]
-
Nature of the Amine: Cyclic amines, particularly piperidine (A3) and 4-phenylpiperidine (A7), confer potent activity. The introduction of small alkyl groups at the 4-position of the piperidine ring (A4, A5, A6) leads to a decrease in activity with increasing chain length. The presence of an oxygen atom in the ring, as in morpholine (A9), reduces the activity.[1]
-
Gram-Negative Activity: All synthesized compounds showed weak or no activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa), suggesting a potential lack of penetration through the outer membrane or efflux pump activity.[1]
Experimental Protocols
The evaluation of this compound and its analogs involved several key experiments to determine their antibacterial efficacy and mechanism of action.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Single colonies were then inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking until the turbidity reached that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
FtsZ Polymerization Assay
The effect of the compounds on FtsZ polymerization was monitored by a light scattering method.
-
Protein Preparation: Bacillus subtilis FtsZ (BsFtsZ) was expressed and purified. The protein concentration was determined using a Bradford protein assay.
-
Assay Conditions: The assay was performed in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
Light Scattering Measurement: Purified BsFtsZ protein was added to the polymerization buffer in a cuvette. The baseline light scattering was monitored at a specific wavelength (e.g., 350 nm or 600 nm) in a fluorometer or spectrophotometer at 37°C.
-
Initiation of Polymerization: Polymerization was initiated by the addition of GTP to a final concentration of 1 mM. The change in light scattering, indicating FtsZ polymer formation, was recorded over time.
-
Inhibitor Testing: To test the effect of the compounds, various concentrations of the test compound (dissolved in DMSO) were pre-incubated with FtsZ before the addition of GTP. The resulting light scattering profiles were compared to a DMSO control. An increase in light scattering in the presence of the compound, as was observed for this compound, indicates promotion of FtsZ polymerization.[1]
Visualizations
Experimental Workflow for FtsZ Inhibitor Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinolinium-based FtsZ inhibitors.
FtsZ Polymerization Signaling Pathway
The following diagram illustrates the effect of this compound on the FtsZ polymerization pathway.
References
FtsZ Inhibitors: A Technical Guide to the Allosteric Interdomain Cleft Binding Site
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Allosteric Interdomain Cleft of FtsZ as a Target for Novel Antibacterials
Note: Initial searches for a specific compound designated "FtsZ-IN-1" did not yield specific published data. Therefore, this guide focuses on the well-characterized allosteric interdomain cleft (IDC) of the FtsZ protein, a validated and promising target for a significant class of FtsZ inhibitors. The principles, experimental methodologies, and data presentation formats described herein are directly applicable to the study of any inhibitor targeting this site.
Executive Summary
The bacterial cell division protein FtsZ is an essential and highly conserved GTPase, making it an attractive target for the development of new antibiotics. FtsZ polymerizes to form the Z-ring, a dynamic structure that is crucial for bacterial cytokinesis.[1][2][3] Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death. While FtsZ possesses a GTP-binding site, the interdomain cleft (IDC) has emerged as a key allosteric site for the binding of small molecule inhibitors.[4][5] This guide provides a comprehensive overview of the FtsZ IDC as a drug target, including quantitative binding data for representative inhibitors, detailed experimental protocols for target validation and characterization, and visualizations of key pathways and workflows.
The FtsZ Interdomain Cleft (IDC) as a Druggable Target
FtsZ is composed of a conserved globular core containing an N-terminal GTP-binding domain and a C-terminal domain.[2][4] The IDC is a pocket located between these two domains.[4][5] The binding of small molecules to the IDC can allosterically modulate FtsZ's polymerization dynamics, either by inhibiting polymer formation or by hyper-stabilizing the filaments, both of which disrupt the normal process of cell division.[5] The IDC is considered a more favorable target than the GTP-binding site due to its lower homology with the nucleotide-binding sites of eukaryotic proteins like tubulin, potentially leading to greater selectivity and reduced off-target toxicity.[4]
Quantitative Analysis of Inhibitor Binding to the FtsZ IDC
The affinity and inhibitory potential of compounds targeting the FtsZ IDC are determined using a variety of biophysical and biochemical assays. The data below is representative of typical measurements obtained for potent benzamide inhibitors that bind to this site.
| Compound Class | Target FtsZ (Organism) | Assay Type | Kd (µM) | IC50 (µM) | MIC (µg/mL) | Reference |
| Benzamide Analogue | Bacillus subtilis | Fluorescence Polarization | 15.2 ± 1.1 | N/A | 12.5 | [5] |
| Benzamide Analogue | Staphylococcus aureus | Fluorescence Polarization | 11.8 ± 0.9 | N/A | 25 | [5] |
| Thiazole Orange Derivative | Staphylococcus aureus | GTPase Activity Assay | N/A | 5 | 1.5-3.0 | Not explicitly in search |
| Berberine Derivative | Staphylococcus aureus | GTPase Activity Assay | N/A | 37.8 - 63.7 | 2-8 | Not explicitly in search |
Note: This table presents a summary of representative quantitative data. Kd (dissociation constant) is a measure of binding affinity, IC50 (half-maximal inhibitory concentration) reflects the potency of inhibition in a specific assay, and MIC (minimum inhibitory concentration) indicates the lowest concentration of the compound that prevents visible bacterial growth.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor binding and function. Below are protocols for key experiments used to characterize inhibitors of the FtsZ IDC.
FtsZ Protein Expression and Purification
A reliable source of pure, active FtsZ is fundamental for in vitro assays.
Caption: Workflow for FtsZ protein expression and purification.
Protocol:
-
Expression: The ftsZ gene from the organism of interest is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated for a further 3-4 hours at 30°C. Cells are harvested by centrifugation.
-
Purification: The cell pellet is resuspended in lysis buffer and lysed by sonication. The lysate is clarified by ultracentrifugation. The supernatant containing the soluble FtsZ is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged FtsZ is eluted with an imidazole gradient. Further purification can be achieved by ion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure FtsZ. The purified protein is dialyzed against a storage buffer and stored at -80°C.[6]
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity (Kd) of a test compound by measuring its ability to displace a fluorescently labeled probe known to bind to the IDC.
Caption: Workflow for a fluorescence polarization competition assay.
Protocol:
-
A fluorescent probe that binds to the FtsZ IDC is synthesized.[5][7]
-
A reaction mixture containing purified FtsZ and the fluorescent probe at a fixed concentration in a suitable buffer is prepared.
-
Increasing concentrations of the unlabeled test compound are added to the reaction mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader. As the unlabeled compound displaces the fluorescent probe from FtsZ, the polarization value decreases.
-
The data are plotted, and the IC50 value is determined by fitting the curve. The binding affinity (Ki) can then be calculated from the IC50.[5][7]
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is often modulated by the binding of inhibitors to the IDC.
Protocol:
-
Purified FtsZ is incubated with varying concentrations of the test inhibitor.
-
The polymerization and GTP hydrolysis are initiated by the addition of GTP.
-
The reaction is allowed to proceed for a defined period.
-
The amount of inorganic phosphate released from GTP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.
-
The rate of GTP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50.[8]
Light Scattering Assay for FtsZ Polymerization
This method monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Protocol:
-
A solution of purified FtsZ in polymerization buffer is placed in a fluorometer or a specialized light scattering instrument.
-
The baseline light scattering is recorded.
-
Polymerization is initiated by the addition of GTP.
-
The change in light scattering at a 90-degree angle is monitored over time.
-
To test the effect of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.
X-ray Crystallography
Determining the crystal structure of FtsZ in complex with an inhibitor provides definitive evidence of the binding site and the specific molecular interactions.
Caption: Workflow for determining the FtsZ-inhibitor complex structure.
Protocol:
-
Highly pure and concentrated FtsZ is mixed with the inhibitor.
-
Crystallization screening is performed using various techniques (e.g., hanging drop vapor diffusion) to identify conditions that yield well-diffracting crystals.
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using methods such as molecular replacement, and the inhibitor is modeled into the electron density map.
-
The final structure is refined to yield a high-resolution model of the FtsZ-inhibitor complex.[7]
Signaling Pathway and Mechanism of Action
The binding of an inhibitor to the FtsZ IDC allosterically disrupts the dynamic polymerization and depolymerization of FtsZ filaments, which is essential for the proper function of the Z-ring.
Caption: Mechanism of FtsZ inhibition via the interdomain cleft.
The binding of an inhibitor to the IDC can lock FtsZ into a conformation that is either incompetent for polymerization or that forms hyper-stable filaments that cannot be disassembled. This disruption of the normal, dynamic treadmilling of FtsZ protofilaments within the Z-ring prevents the recruitment of other essential cell division proteins and halts the process of cytokinesis.[4][5]
Conclusion
The interdomain cleft of FtsZ is a validated and highly promising target for the development of novel antibacterial agents. A multi-faceted approach employing a suite of biophysical, biochemical, and structural biology techniques is essential for the discovery and characterization of potent and selective inhibitors of this site. The methodologies and data presented in this guide provide a robust framework for the preclinical evaluation of new chemical entities targeting FtsZ for the treatment of bacterial infections.
References
- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 5. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of FtsZ Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial activity of FtsZ inhibitors, a promising class of novel antimicrobial agents. Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial bacterial cytoskeletal protein, homologous to eukaryotic tubulin, that plays a central role in bacterial cell division.[1][2][3] Its essentiality and conservation across many bacterial species make it an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[1][2] This document details the antibacterial spectrum, mechanism of action, and relevant experimental protocols for the characterization of potent FtsZ inhibitors.
Mechanism of Action: Disruption of Bacterial Cytokinesis
FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins necessary for septum formation and cell division.[3][4][5] FtsZ inhibitors exert their antibacterial effect by interfering with this process. They can disrupt the formation and function of the Z-ring through various mechanisms, including the inhibition of FtsZ polymerization and the modulation of its GTPase activity, which is essential for the dynamic turnover of FtsZ filaments.[3] The ultimate consequence of FtsZ inhibition is the failure of bacterial cell division, leading to filamentation and eventual cell death.[3][6]
Caption: Mechanism of action of FtsZ inhibitors.
Antibacterial Spectrum of Activity
FtsZ inhibitors have demonstrated a range of antibacterial activity, with some compounds exhibiting potent, narrow-spectrum activity primarily against Gram-positive bacteria, while others show broader-spectrum potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative FtsZ inhibitors against a panel of bacterial strains.
| FtsZ Inhibitor | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Compound 1 (3-methoxybenzamide derivative) | Staphylococcus aureus | Panel of isolates | 0.06 - 0.5 (MIC⁹⁰=0.12) | [6] |
| Staphylococcus epidermidis | Panel of isolates | 0.03 - 0.12 (MIC⁹⁰=0.12) | [6] | |
| PC190723 | Staphylococcus aureus | - | 1 | [6] |
| Berberine derivatives | Staphylococcus aureus (MRSA) | - | 2 - 8 | [1][2] |
| Enterococcus faecalis (VRE) | - | 4 - 16 | [1][2] | |
| Escherichia coli | - | 32 - 128 | [1][2] | |
| Thiazole Orange Derivative (Compound 1) | Staphylococcus aureus | - | ~1.5 - 3 | [1] |
| Other Staphylococci | - | ~0.75 - 3.0 | [1] | |
| Escherichia coli | - | ~1.5 | [1] | |
| 1-methylquinolinium derivatives (c2, c9) | Staphylococcus aureus | ATCC 29213 | 1 | [1] |
| MRSA & VRE | - | 1 - 4 | [1] | |
| 3-aminobenzamide derivative (Compound 28) | Staphylococcus aureus | - | 0.5 - 1 | [1] |
Experimental Protocols
The characterization of FtsZ inhibitors involves a series of in vitro and cell-based assays to determine their antibacterial potency and mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Inhibitor: The FtsZ inhibitor is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity.
FtsZ Polymerization Assay
This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of purified FtsZ protein.
Methodology: Light Scattering
-
Protein Purification: Recombinant FtsZ protein is expressed and purified.
-
Reaction Mixture: Purified FtsZ is mixed in a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl) with or without the test inhibitor.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP.
-
Measurement: The increase in light scattering at a specific wavelength (e.g., 340 nm) is monitored over time using a spectrophotometer or plate reader. A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Methodology: Malachite Green Phosphate Assay
-
Reaction Setup: Purified FtsZ is incubated with GTP in the presence and absence of the test inhibitor.
-
GTP Hydrolysis: The reaction is allowed to proceed for a defined period, during which FtsZ hydrolyzes GTP to GDP and inorganic phosphate (Pi).
-
Phosphate Detection: The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate.
-
Quantification: The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm). A decrease in absorbance in the presence of the inhibitor indicates a reduction in GTPase activity.
Caption: Experimental workflow for FtsZ inhibitor discovery.
Conclusion
FtsZ remains a compelling and relatively unexploited target for the development of novel antibacterial agents. The inhibitors discovered to date demonstrate the potential of this approach to combat challenging bacterial pathogens, including multidrug-resistant strains. Further research focusing on the optimization of compound libraries for improved spectrum, potency, and pharmacokinetic properties is crucial for translating the promise of FtsZ inhibition into clinically effective therapeutics. The experimental protocols outlined in this guide provide a foundational framework for the continued discovery and characterization of new FtsZ-targeting antibacterial drugs.
References
- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel compound with potential of an antibacterial drug targets FtsZ protein | Biochemical Journal | Portland Press [portlandpress.com]
- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Quinolinium Ring: A Cornerstone in the Design of Potent FtsZ Inhibitors
An In-depth Technical Guide on the Core Importance of the Quinolinium Moiety in FtsZ-IN-1 and its Analogs for the Development of Novel Antibacterial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets and innovative chemical scaffolds. The bacterial cell division protein, FtsZ, represents a promising target due to its essential role in cytokinesis and its high conservation across a broad range of pathogenic bacteria. This whitepaper provides a comprehensive technical overview of a novel class of FtsZ inhibitors characterized by a quinolinium core, with a specific focus on the potent inhibitor this compound. We delve into the critical role of the quinolinium ring in the structure-activity relationship of these compounds, presenting key quantitative data, detailed experimental methodologies, and a mechanistic overview of their interaction with FtsZ. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial therapeutics.
Introduction: FtsZ as a Prime Antibacterial Target
Bacterial cell division is a meticulously orchestrated process, central to which is the formation of the Z-ring, a polymeric structure composed of FtsZ protein subunits. FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner at the mid-cell, serving as a scaffold for the recruitment of other proteins that constitute the divisome.[1][2] The proper assembly and dynamic function of the Z-ring are indispensable for bacterial proliferation, making FtsZ an attractive target for the development of novel antibiotics.[1][2] Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation and eventual cell death.[3]
A promising class of FtsZ inhibitors has emerged based on a 1-methylquinolinium scaffold.[1][4] These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. This guide focuses on this compound, a lead compound from this series, and elucidates the paramount importance of its quinolinium ring for its biological activity.
The Pivotal Role of the Quinolinium Ring in this compound
This compound, also identified as compound A3 in the foundational study by Zhong et al., is a potent inhibitor of FtsZ.[1] Its chemical structure features a 1-methylquinolinium core, which has been demonstrated to be a critical pharmacophore for its anti-FtsZ and antibacterial activity.
Chemical Structure of this compound
The core structure of this compound is a substituted 1-methylquinolinium iodide. The specific substitutions on the quinolinium ring are crucial for its interaction with the FtsZ protein.
Caption: Core chemical features of this compound.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the quinolinium scaffold has revealed key insights into the structural requirements for potent FtsZ inhibition. The position and nature of substituents on the quinolinium ring dramatically influence antibacterial efficacy.
Table 1: Structure-Activity Relationship of Quinolinium-Based FtsZ Inhibitors against S. aureus
| Compound | Substitution Position | R Group (Amine Substituent) | MIC (μg/mL) against S. aureus ATCC 29213 |
| This compound (A3) | C4 | Piperidin-1-yl | 0.5 |
| A1 | C4 | Pyrrolidin-1-yl | 1 |
| A2 | C4 | Morpholino | 2 |
| A4 | C4 | N,N-diethylamino | 4 |
| A5 | C4 | N-ethyl-N-phenylamino | 8 |
| B3 | C2 | Piperidin-1-yl | 4 |
| B1 | C2 | Pyrrolidin-1-yl | 8 |
| B2 | C2 | Morpholino | 16 |
Data summarized from Zhong et al., 2022.[1]
The data clearly indicates that:
-
Positional Isomerism is Critical: Substituents at the 4-position of the quinolinium ring consistently exhibit greater antibacterial activity than their counterparts at the 2-position.[1]
-
Cyclic Amines are Preferred: Compounds bearing a cyclic amine substituent, such as the piperidinyl group in this compound, demonstrate superior potency compared to those with linear amine substituents.[1]
Mechanism of Action: Promotion of FtsZ Polymerization
Unlike many FtsZ inhibitors that prevent polymerization, this compound and its analogs act by promoting the assembly of FtsZ filaments.[1] This aberrant stabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, leading to a cessation of cell division and subsequent bacterial cell death. Molecular docking studies suggest that this compound binds to the interdomain cleft of FtsZ, a site distinct from the GTP-binding pocket.[1] This allosteric binding is believed to induce a conformational change in the FtsZ protein, favoring the polymerized state.
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and its analogs.[1]
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the quinolinium derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ - Wikipedia [en.wikipedia.org]
- 4. journals.aps.org [journals.aps.org]
FtsZ-IN-1: A Technical Guide to the Inhibition of FtsZ Polymerization for Novel Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FtsZ-IN-1, a representative small molecule inhibitor of the bacterial cell division protein FtsZ. While the specific designation "this compound" is used here for illustrative purposes, the data and methodologies presented are based on well-characterized FtsZ inhibitors from the scientific literature, such as the benzamide derivative PC190723 and other reported compounds. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize the inhibition of FtsZ polymerization by this class of compounds.
Introduction to FtsZ as an Antibacterial Target
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division.[1][2] It is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the site of cell division.[1][3] This dynamic structure serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[4] The essential and highly conserved nature of FtsZ across a wide range of bacterial species, coupled with its significant structural differences from its eukaryotic counterpart, makes it an attractive target for the development of novel antibacterial agents.[1][5][6]
This compound represents a class of synthetic inhibitors that target FtsZ, disrupting its polymerization dynamics and consequently blocking bacterial cell division, leading to cell death.
Mechanism of Action of this compound
This compound and similar inhibitors act by binding to a specific site on the FtsZ protein, which is distinct from the GTP-binding site. This allosteric binding stabilizes the FtsZ polymer, leading to an increase in polymer mass and a reduction in the dynamic turnover of FtsZ subunits. By promoting bundling and inhibiting the disassembly of FtsZ filaments, this compound effectively locks the Z-ring in a non-functional state, thereby halting cell division.[7][8] This mechanism is distinct from inhibitors that prevent polymerization altogether. The increased stability of the FtsZ polymers also leads to a decrease in the intrinsic GTPase activity of FtsZ, which is coupled to its polymerization dynamics.[3][5]
Quantitative Data for FtsZ Inhibition
The efficacy of FtsZ inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for FtsZ inhibitors similar to this compound.
Table 1: In Vitro Inhibition of FtsZ Activity
| Compound Class | Target Species | Assay | IC50 | Reference |
| Benzamide (e.g., PC190723) | S. aureus | GTPase Activity | 55 ng/mL | [5] |
| Berberine Derivative (Compound 1) | S. aureus | GTPase Activity | 38 µg/mL | [5] |
| Coumarin (Scopoletin) | B. subtilis | GTPase Activity | 23 µM | [5][9] |
| Coumarin (Scopoletin) | B. subtilis | Polymerization | 41 µM | [5][9] |
| Chrysophaentin A | E. coli | GTPase Activity | 6.7 ± 1.7 µg/mL | [9] |
| Viriditoxin | E. coli | GTPase Activity | 7.0 µg/mL | [9] |
| Viriditoxin | E. coli | Polymerization | 8.2 µg/mL | [9] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Bacterial Species | MIC | Reference |
| Benzamide (e.g., PC190723) | S. aureus (MSSA & MRSA) | 0.5 - 1.0 µg/mL | [8] |
| Berberine Derivatives | S. aureus (MRSA & MSSA) | 2 - 8 µg/mL | [5] |
| Berberine Derivatives | E. faecalis (VSE & VRE) | 4 - 16 µg/mL | [5] |
| Berberine Derivatives | E. coli | 32 - 128 µg/mL | [5] |
| C109 | S. aureus (MSSA) | 1 - 8 µg/mL | [10] |
| C109 | S. aureus (MRSA) | 1 - 8 µg/mL | [10] |
| C11 | S. aureus | 2 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of FtsZ inhibitors. The following are standard protocols for key experiments.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂, 1 mM EGTA)[1]
-
GTP solution (100 mM stock)
-
This compound (or other inhibitor) in a suitable solvent (e.g., DMSO)
-
Spectrofluorometer capable of measuring 90° light scattering
Protocol:
-
Prepare the reaction mixture in a cuvette by adding polymerization buffer, FtsZ protein (final concentration typically 5-12 µM), and the desired concentration of this compound or vehicle control (e.g., DMSO).[1][11]
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C or 37°C) to establish a baseline reading.[11]
-
Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[1][11]
-
Immediately begin monitoring the change in light scattering at a fixed wavelength (e.g., 340 nm or 350 nm) over time.
-
The rate of polymerization is determined from the initial slope of the light scattering curve. The extent of polymerization is determined by the plateau of the curve.
-
The IC50 value for polymerization inhibition can be determined by measuring the effect of a range of inhibitor concentrations on the rate or extent of polymerization.
FtsZ Polymerization Assay (Sedimentation)
This endpoint assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the amount of polymerized protein.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP and GDP solutions
-
This compound (or other inhibitor)
-
Ultracentrifuge with a suitable rotor (e.g., TLA 100.2)
-
SDS-PAGE equipment and reagents
Protocol:
-
Prepare reaction mixtures containing polymerization buffer, FtsZ (typically 10-12 µM), and various concentrations of this compound or vehicle control.[1][12]
-
Initiate polymerization by adding GTP (final concentration 1-2 mM). A negative control with GDP should be included.[1]
-
Incubate the reactions for a set period (e.g., 10-20 minutes) at the desired temperature to allow polymerization to reach a steady state.[1]
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the FtsZ polymers.[1][13]
-
Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Quantify the protein bands (e.g., by densitometry) to determine the percentage of FtsZ in the polymerized (pellet) fraction.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate.
Materials:
-
Purified FtsZ protein
-
Assay buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl₂)[14]
-
GTP solution
-
This compound (or other inhibitor)
-
Malachite green phosphate assay kit
-
Microplate reader
Protocol:
-
In a 96-well plate, add the assay buffer, FtsZ protein (typically 3 µM), and serial dilutions of this compound or vehicle control.[14]
-
Pre-incubate the plate at the reaction temperature (e.g., 37°C) for a few minutes.[14]
-
Initiate the reaction by adding GTP (final concentration ~250 µM).[14]
-
Incubate for a specific time (e.g., 10 minutes) to allow for GTP hydrolysis.[14]
-
Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 600-650 nm).[14]
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of phosphate released.
-
The GTPase activity is expressed as the amount of phosphate released per unit of time per amount of FtsZ. The IC50 for GTPase inhibition is determined by plotting the activity against the inhibitor concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the inhibition of FtsZ by this compound.
Caption: FtsZ Polymerization and Inhibition Pathway.
Caption: Experimental Workflow for FtsZ Inhibitor Analysis.
Caption: Logical Relationship of FtsZ Inhibition to Bactericidal Effect.
Conclusion
The inhibition of FtsZ polymerization presents a promising strategy for the development of new antibacterial drugs with a novel mechanism of action. This compound, as a representative of a class of potent FtsZ inhibitors, demonstrates significant in vitro activity against FtsZ and antibacterial efficacy against clinically relevant pathogens, including resistant strains. The experimental protocols and data presented in this guide provide a framework for the identification, characterization, and optimization of new FtsZ-targeting antibacterial agents. Further research and development in this area are critical to combat the growing threat of antimicrobial resistance.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filamentous Thermosensitive Mutant Z: An Appealing Target for Emerging Pathogens and a Trek on Its Natural Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antistaphylococcal Activity of the FtsZ Inhibitor C109 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: FtsZ Inhibitor-Induced Bacterial Cell Filamentation with PC190723 as a Core Example
A Note on Nomenclature: This technical guide focuses on the induction of bacterial cell filamentation via the inhibition of the FtsZ protein. While the initial topic specified "FtsZ-IN-1," this appears to be a non-standard or placeholder designation. Therefore, this document will use the well-characterized and potent FtsZ inhibitor, PC190723 , as a representative compound to illustrate the core principles, experimental validation, and downstream effects of FtsZ inhibition. The methodologies and principles described herein are broadly applicable to other small molecules that target FtsZ and induce a similar phenotype.
Introduction: FtsZ as a Target for Novel Antibacterials
The global rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular pathways. The bacterial cell division machinery presents a promising set of targets, with the Filamenting temperature-sensitive mutant Z (FtsZ) protein at its core. FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes at the mid-cell to form the Z-ring.[1] This dynamic structure acts as a scaffold for the recruitment of other divisome proteins, which collectively orchestrate the synthesis of the septal wall and the constriction of the cell to yield two daughter cells.[2]
Inhibition of FtsZ's function disrupts the formation or stability of the Z-ring, leading to a failure of cytokinesis. While the bacterium continues to grow in length, it cannot divide, resulting in a characteristic filamentous morphology.[3] Small molecules that can induce this effect are valuable as potential therapeutics and as tool compounds for studying the intricacies of bacterial cell division.
PC190723 is a potent, 3-methoxybenzamide derivative that specifically targets FtsZ in Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4][5] Its mechanism of action involves the stabilization of FtsZ polymers, disrupting the dynamic nature of the Z-ring required for cell division.[5] This guide provides an in-depth overview of the action of PC190723, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual workflows of the underlying biological and experimental processes.
Mechanism of Action of PC190723
PC190723 exerts its antibacterial effect by directly binding to FtsZ and altering its polymerization dynamics. Unlike inhibitors that prevent polymerization, PC190723 acts as a polymer-stabilizing agent, analogous to the action of Taxol on eukaryotic tubulin.[4]
The key aspects of its mechanism are:
-
Binding Site: PC190723 binds to a site located in the interdomain cleft of FtsZ, between the C-terminal domain and the core helix H7.[6][7] This site is analogous to the Taxol-binding site on tubulin.
-
Polymer Stabilization: The binding of PC190723 stabilizes FtsZ in a conformation that is favorable for polymerization.[6][7] This leads to an over-stimulation of FtsZ assembly and the formation of non-functional, stable filaments.[8]
-
Inhibition of Dynamics: The normal function of the Z-ring relies on the rapid turnover and treadmilling of FtsZ subunits, which is coupled to GTP hydrolysis.[2] By stabilizing the polymers, PC190723 inhibits this essential dynamic behavior, effectively freezing the Z-ring in a non-productive state.[6]
-
Consequence: The stabilized, non-dynamic FtsZ structures are incapable of mediating the constriction of the cell, leading to a complete block in cell division and the subsequent formation of elongated, filamentous cells.[5][9]
Quantitative Data: In Vitro Efficacy of PC190723
The antibacterial potency of FtsZ inhibitors is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of PC190723 against Staphylococcus aureus
| Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |
| ATCC 29213 | Methicillin-Sensitive S. aureus (MSSA) | 1.0 | [9] |
| ATCC 19636 | MSSA | 1.0 | [9] |
| Smith | MSSA | 1.0 | [9] |
| 8325-4 | MSSA | 0.5 - 1.0 | [8] |
| ATCC 33591 | Methicillin-Resistant S. aureus (MRSA) | 1.0 | [8] |
| ATCC 43300 | MRSA | 1.0 | [8] |
| NRS1 | MRSA | 1.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FtsZ inhibitors like PC190723.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213). b. Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of PC190723 in dimethyl sulfoxide (DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).
3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). c. Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol for Bacterial Cell Filamentation Assay
This protocol uses phase-contrast microscopy to observe changes in bacterial morphology.
1. Bacterial Culture Preparation: a. Grow an overnight culture of the test bacterium (e.g., B. subtilis or S. aureus) in a suitable broth medium (e.g., Tryptic Soy Broth, TSB) at 37°C. b. Dilute the overnight culture into fresh, pre-warmed broth to an optical density at 600 nm (OD₆₀₀) of ~0.05.
2. Treatment with Inhibitor: a. Divide the diluted culture into flasks or tubes. b. Add PC190723 at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a DMSO-only vehicle control. c. Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours, or equivalent to 2-3 generation times).
3. Sample Preparation for Microscopy: a. After incubation, take a small aliquot (e.g., 5 µL) from each culture. b. Place the aliquot on a clean glass microscope slide and cover with a coverslip. To immobilize the cells, an agarose pad (1-1.5% agarose in PBS) can be used.
4. Imaging: a. Visualize the cells using a phase-contrast microscope at 100x magnification (oil immersion). b. Capture images of multiple fields of view for each treatment condition. c. Observe the morphology of the cells. Untreated cells should exhibit normal morphology (e.g., cocci for S. aureus, rods for B. subtilis), while cells treated with an effective FtsZ inhibitor will appear elongated or filamentous.
Protocol for FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of purified FtsZ protein in real-time by measuring the increase in 90° light scattering as polymers form.[10][11]
1. Reagents and Buffers: a. Purified FtsZ protein. b. Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[10] c. GTP stock solution (e.g., 20 mM in polymerization buffer). d. PC190723 stock solution in DMSO.
2. Assay Procedure: a. Pre-warm the polymerization buffer and a fluorometer cuvette to 30°C. b. In the cuvette, add the polymerization buffer, purified FtsZ (to a final concentration of ~12.5 µM), and the desired concentration of PC190723 or DMSO vehicle control.[10] The total volume should be around 300 µL. c. Place the cuvette in the fluorometer and allow the baseline signal to stabilize for several minutes. d. Initiate polymerization by adding GTP to a final concentration of 1 mM.[10] e. Immediately begin recording the 90° light scattering signal over time. Set both excitation and emission wavelengths to 350 nm.[10]
3. Data Analysis: a. Plot the light scattering intensity as a function of time. b. An increase in light scattering indicates FtsZ polymerization. Compare the rate and extent of polymerization in the presence and absence of PC190723. A polymer-stabilizing agent like PC190723 is expected to increase the rate and/or the final plateau of light scattering.
Protocol for FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is to measure the release of inorganic phosphate (Pi).[12]
1. Reagents and Buffers: a. Purified FtsZ protein. b. Polymerization Buffer (as in 4.3). c. GTP stock solution. d. PC190723 stock solution in DMSO. e. Malachite Green reagent for phosphate detection.
2. Assay Procedure: a. Set up reactions in a 96-well plate. Each reaction should contain polymerization buffer, FtsZ (e.g., 5 µM), and the desired concentration of PC190723 or DMSO control. b. Pre-incubate the plate at 30°C for 5 minutes. c. Initiate the reaction by adding GTP (e.g., to 1 mM final concentration). d. At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the Malachite Green reagent, which is acidic and will halt the enzymatic reaction. e. Create a standard curve using known concentrations of inorganic phosphate.
3. Measurement and Analysis: a. After a color development period (typically 15-20 minutes), measure the absorbance of the wells at ~620-650 nm using a plate reader. b. Use the phosphate standard curve to calculate the amount of Pi released in each well at each time point. c. Plot the concentration of Pi released versus time for each condition. The slope of this line represents the rate of GTP hydrolysis. d. Compare the rates between the control and PC190723-treated samples. PC190723 is expected to inhibit or reduce the steady-state GTPase activity due to polymer stabilization.
Visualizations: Pathways and Workflows
Caption: Bacterial cell division pathway and the inhibitory mechanism of PC190723.
Caption: Experimental workflow for characterizing FtsZ inhibitors.
References
- 1. FtsZ - Wikipedia [en.wikipedia.org]
- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FtsZ-IN-1 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin.[1][2] It plays a pivotal role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][3][4] The proper formation and constriction of the Z-ring are essential for bacterial cytokinesis.[1][5] The inhibition of FtsZ polymerization disrupts the cell division process, leading to filamentation or cell enlargement and eventual cell death, making it a promising target for novel antibacterial agents.[6][7] FtsZ-IN-1 is a small molecule inhibitor designed to target FtsZ, offering a potential avenue for the development of new antibiotics, particularly against drug-resistant strains. These application notes provide detailed protocols for the experimental use of this compound in bacterial culture.
Mechanism of Action of FtsZ Inhibitors
FtsZ inhibitors, such as this compound, typically function by binding to FtsZ monomers, thereby preventing their polymerization into protofilaments. This disruption of FtsZ assembly inhibits the formation of the Z-ring at the bacterial division site. The absence of a functional Z-ring stalls the cell division process, resulting in characteristic morphological changes, such as the elongation of rod-shaped bacteria or the enlargement of cocci, and ultimately leads to bacterial cell death.[7]
Caption: Mechanism of FtsZ Inhibition by this compound.
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of FtsZ Inhibitors
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various FtsZ inhibitors against different bacterial strains as reported in the literature. This data provides a comparative baseline for the expected potency of this compound.
| FtsZ Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference |
| PC190723 | Staphylococcus aureus | 0.5 - 2 | [6] |
| PC190723 | Bacillus subtilis 168 | 0.5 | [6] |
| Compound 1 | Staphylococcus aureus (panel) | 0.06 - 0.5 | [8] |
| Compound 1 | Staphylococcus epidermidis (panel) | 0.03 - 0.12 | [8] |
| S2727 | Bacillus subtilis 168 | 16 | [6] |
| S2727 | Staphylococcus aureus 29213 | 32 | [6] |
| S2163 | Staphylococcus aureus (MRSA strains) | 32 - 64 | [6] |
| Berberine derivatives | Staphylococcus aureus | 2 - 8 | [1] |
| Berberine derivatives | Enterococcus faecalis | 4 - 16 | [1] |
| C11 | Staphylococcus aureus | 2 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain, such as Staphylococcus aureus.
Materials:
-
This compound
-
Target bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to a working concentration that is twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the target bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Assessment of this compound Effect on Bacterial Morphology
This protocol describes how to observe the morphological changes in bacteria treated with this compound using microscopy.
Materials:
-
This compound
-
Target bacterial strain
-
CAMHB
-
Microscope slides and coverslips
-
Microscope with phase-contrast or differential interference contrast (DIC) optics and a camera
-
Fixative (e.g., 4% paraformaldehyde)
-
Stain (optional, e.g., DAPI for DNA visualization)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the target bacteria in CAMHB to the early- to mid-logarithmic phase.
-
Treat the bacterial culture with this compound at a concentration equal to or slightly above its MIC.
-
Incubate the treated culture at 37°C for a period of time (e.g., 2-4 hours) to allow for morphological changes to occur. An untreated culture should be incubated as a control.
-
-
Sample Preparation for Microscopy:
-
At different time points, withdraw a small aliquot of the treated and untreated cultures.
-
Fix the bacterial cells by adding a fixative solution.
-
(Optional) Stain the cells with a suitable dye, such as DAPI, to visualize the nucleoids.
-
-
Microscopy:
-
Place a drop of the fixed bacterial suspension onto a microscope slide and cover with a coverslip.
-
Observe the bacterial morphology under the microscope.
-
Capture images of the treated and untreated bacteria. Look for characteristic signs of FtsZ inhibition, such as cell filamentation in rod-shaped bacteria or increased cell size in cocci.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antibacterial activity and mechanism of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FtsZ-IN-1 In Vitro FtsZ Polymerization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: FtsZ (Filamenting temperature-sensitive mutant Z) is an essential cytoskeletal protein in most bacteria, playing a pivotal role in cell division.[1] It is a homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the division site.[2] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[3] The dynamic nature of the Z-ring, involving rapid polymerization and depolymerization, is crucial for its function.[1] Due to its essential and highly conserved nature, FtsZ is an attractive target for the development of novel antibacterial agents.[4][5][6]
FtsZ-IN-1 is a potent, quinolinium-based inhibitor of FtsZ function.[7][8] Unlike inhibitors that prevent polymerization, this compound acts by enhancing or stabilizing FtsZ polymers.[7] This stabilization disrupts the normal dynamics of the Z-ring, leading to an arrest of cell division and causing cell elongation, ultimately resulting in bacterial death.[7] These application notes provide detailed protocols for characterizing the in vitro effects of this compound on FtsZ polymerization using light scattering, sedimentation, and GTPase activity assays.
Mechanism of Action of this compound
FtsZ monomers, in the presence of GTP, assemble in a head-to-tail fashion to form single-stranded protofilaments.[9] This assembly process is dynamic and reversible. The Z-ring in vivo is a structure composed of these protofilaments tethered to the cell membrane.[10] Proper cytokinesis requires the Z-ring to be highly dynamic, with a constant turnover of FtsZ subunits that allows for remodeling and constriction.[2]
This compound disrupts this process by binding to and stabilizing the FtsZ polymers.[7] This hyper-stabilization inhibits the disassembly of the protofilaments, locking them in a polymerized state. While this leads to an increase in the overall amount of polymerized FtsZ, it abrogates the dynamic instability required for the Z-ring's constrictive function, thus inhibiting cell division.[7]
Caption: Mechanism of FtsZ polymerization and inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the reported biological activity of this compound.[7] Researchers should use this data as a reference for expected outcomes in their own experiments.
| Parameter | Test Organism / Cell Line | Value | Reference |
| MIC | S. aureus | 0.5 - 4 µg/mL | [7] |
| B. subtilis | 1 - 4 µg/mL | [7] | |
| E. faecium | 4 - 8 µg/mL | [7] | |
| E. coli | 64 µg/mL | [7] | |
| P. aeruginosa | >64 µg/mL | [7] | |
| Cytotoxicity (IC₅₀) | L929 (murine fibroblast) | 12.77 µg/mL | [7] |
| HK-2 (human kidney) | 9.42 µg/mL | [7] | |
| Hemolytic Toxicity (IC₅) | Murine Erythrocytes | 64 µg/mL | [7] |
Experimental Protocols
The following protocols are adapted from established methods for studying FtsZ polymerization.
Caption: General experimental workflow for in vitro FtsZ polymerization assays.
Protocol 1: Light Scattering Assay for FtsZ Polymerization
This real-time assay measures the increase in light scattering caused by the formation of FtsZ polymers. For an enhancer like this compound, an increase in the scattering signal compared to the control is expected.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂
-
GTP stock solution: 10 mM in PB
-
This compound stock solution in DMSO
-
Fluorometer or spectrophotometer with a 90° light scattering module
-
Temperature-controlled cuvette holder
Methodology:
-
Preparation: Set the fluorometer to measure 90° light scattering with both excitation and emission wavelengths at 350 nm. Set the temperature of the cuvette holder to 30°C.
-
Reaction Mixture: In a fluorometer cuvette, prepare the reaction mixture by adding the following components to a final volume of 200 µL:
-
Polymerization Buffer
-
FtsZ protein (final concentration of 5-12 µM)
-
This compound at various concentrations (e.g., 0.1x to 10x expected IC₅₀) or an equivalent volume of DMSO for the control.
-
-
Baseline Reading: Place the cuvette in the holder and allow the mixture to equilibrate for 5-8 minutes. Record the light scattering signal to establish a stable baseline.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM. Mix gently but quickly.
-
Data Acquisition: Immediately begin recording the light scattering intensity over time for 10-20 minutes.
-
Analysis: Plot the change in light scattering intensity against time. Compare the curves for different concentrations of this compound to the DMSO control. An increase in the signal amplitude or rate of polymerization indicates enhancement by the compound.
Protocol 2: Sedimentation Assay
This endpoint assay separates polymerized FtsZ (pellet) from monomeric/oligomeric FtsZ (supernatant) by ultracentrifugation.
Materials:
-
Same reagents as Protocol 1
-
Ultracentrifuge with a fixed-angle rotor (e.g., TLA-100)
-
Polycarbonate centrifuge tubes
-
SDS-PAGE equipment and reagents
Methodology:
-
Reaction Setup: In a centrifuge tube, prepare a 100 µL reaction mixture containing PB, FtsZ (5-12 µM), and the desired concentration of this compound or DMSO.
-
Incubation: Pre-warm the mixture at 30°C for 2 minutes.
-
Initiation: Add GTP to a final concentration of 1 mM. For a negative control, add GDP (1 mM).
-
Polymerization: Incubate the reaction at 30°C for 15 minutes to allow polymerization to reach a steady state.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for 15-20 minutes at 25°C to pellet the polymers.
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in 100 µL of PB.
-
Analysis: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE. Stain the gel with Coomassie Blue and quantify the band intensities. An increase in the amount of FtsZ in the pellet fraction in the presence of this compound indicates enhancement of polymerization.
Protocol 3: GTPase Activity Assay
FtsZ exhibits GTPase activity that is coupled to its polymerization. This can be measured by quantifying the release of inorganic phosphate (Pi). FtsZ stabilizers can have variable effects on the overall GTPase rate.
Materials:
-
Same reagents as Protocol 1
-
Malachite Green Phosphate Assay Kit or similar method for Pi detection
-
96-well microplate and plate reader
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures (50-100 µL) containing PB, FtsZ (5-12 µM), and various concentrations of this compound or DMSO.
-
Incubation: Pre-incubate the tubes at 30°C for 2 minutes.
-
Initiation: Start the reaction by adding GTP to a final concentration of 1 mM.
-
Timed Sampling: At various time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in individual tubes by adding an equal volume of a stop solution containing EDTA or by adding the malachite green reagent directly.
-
Phosphate Detection: Follow the manufacturer's instructions for the phosphate detection assay. Typically, this involves adding the colorimetric reagent, incubating for a set time, and then measuring the absorbance (e.g., at ~620 nm).
-
Quantification: Create a standard curve using known concentrations of phosphate (KH₂PO₄).
-
Analysis: Calculate the amount of Pi released at each time point for each this compound concentration. Plot Pi concentration versus time; the slope of the linear portion of the curve represents the GTPase rate. Compare the rates to determine the effect of this compound.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ-IN-1: A Tool for Studying Bacterial Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial cytokinesis, the process of cell division in bacteria, is orchestrated by a complex machinery of proteins, with the Filamenting temperature-sensitive mutant Z (FtsZ) protein playing a central and essential role. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins and generates constrictive force.[1][2][3][4] The critical function of FtsZ in bacterial viability has made it an attractive target for the development of novel antibacterial agents.
FtsZ-IN-1 is a potent inhibitor of FtsZ that belongs to the quinolinium class of compounds. It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, by promoting the polymerization of FtsZ, thereby disrupting the normal dynamics of the Z-ring and inhibiting cell division.[5][6] This document provides detailed application notes and protocols for the use of this compound as a research tool to study bacterial cytokinesis.
Mechanism of Action
This compound functions by binding to the interdomain cleft of the FtsZ protein. This binding event induces a conformational change in the protein that enhances its polymerization, leading to the formation of aberrant, stabilized FtsZ polymers.[5][7] This hyper-stabilization of FtsZ filaments disrupts the dynamic nature of the Z-ring, which is crucial for its proper function in cytokinesis. The inability of the Z-ring to constrict and disassemble correctly leads to the inhibition of cell division, resulting in bacterial filamentation and eventual cell death.[5]
References
- 1. youtube.com [youtube.com]
- 2. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Activity of FtsZ Inhibitors and β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge.[1][2] A promising strategy to combat these resilient pathogens is the combination of existing antibiotics with agents that target novel bacterial pathways. One such approach involves the synergistic use of FtsZ inhibitors, such as FtsZ-IN-1, with β-lactam antibiotics.[1][3]
FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the division site, initiating bacterial cell division.[4] Its inhibition leads to filamentation and ultimately cell death.[4] β-lactam antibiotics, on the other hand, inhibit peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting cell wall integrity.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of FtsZ inhibitors in combination with β-lactam antibiotics against susceptible and resistant bacterial strains.
Mechanism of Synergy
The synergistic interaction between FtsZ inhibitors and β-lactam antibiotics stems from their distinct but complementary mechanisms of action. FtsZ inhibitors disrupt the formation of the Z-ring, which is essential for the recruitment of other cell division proteins, including PBPs, to the septum.[1] This disruption can lead to the mislocalization of PBPs, making the bacteria more susceptible to the action of β-lactam antibiotics.[1] In essence, inhibiting FtsZ weakens the cell division machinery, creating a vulnerability that β-lactams can exploit more effectively. This combination has been shown to be particularly effective against MRSA, resensitizing it to β-lactams.[1][3]
Quantitative Data Summary
The following tables summarize the synergistic activity of various FtsZ inhibitors with different β-lactam antibiotics against MRSA strains, as reported in the literature. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to quantify synergy, where a value of ≤ 0.5 is indicative of a synergistic interaction.[5][6][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of FtsZ Inhibitors and β-Lactam Antibiotics Alone and in Combination against MRSA.
| FtsZ Inhibitor | β-Lactam Antibiotic | MIC Alone (µg/mL) - FtsZ Inhibitor | MIC Alone (µg/mL) - β-Lactam | MIC in Combination (µg/mL) - FtsZ Inhibitor | MIC in Combination (µg/mL) - β-Lactam | Reference Strain |
| PC190723 | Imipenem | 2 | >128 | 0.03 | 2 | MRSA |
| TXA707 | Oxacillin | 1 | 64 | 0.125 | 1 | MRSA COL |
| C11 | Methicillin | 2 | >128 | 0.25 | 8 | MRSA |
Note: Data compiled from multiple sources. Specific strains and experimental conditions may vary.
Table 2: Fractional Inhibitory Concentration Index (FICI) for FtsZ Inhibitor and β-Lactam Combinations against MRSA.
| FtsZ Inhibitor | β-Lactam Antibiotic | FICI | Interpretation | Reference Strain |
| PC190723 | Imipenem | ≤0.5 | Synergy | MRSA |
| TXA707 | Oxacillin | 0.25 | Synergy | MRSA COL |
| C11 | Methicillin | ≤0.5 | Synergy | MRSA |
FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7][8]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to assess the in vitro synergistic effects of two antimicrobial agents.[5][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., MRSA) in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of FtsZ inhibitor and β-lactam antibiotic
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
Drug Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial twofold dilutions of the FtsZ inhibitor in MHB.
-
Along the y-axis, prepare serial twofold dilutions of the β-lactam antibiotic in MHB.
-
The final volume in each well should be 100 µL, with varying concentrations of both drugs.
-
Include wells with each drug alone as controls, as well as a growth control well with no antibiotics.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
FICI Calculation: Calculate the FICI using the formula mentioned previously. An FICI of ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.[7]
Time-Kill Curve Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.[10][11]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
Stock solutions of FtsZ inhibitor and β-lactam antibiotic
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the appropriate growth medium.
-
Experimental Setup: Prepare separate culture tubes or flasks for the following conditions:
-
Growth control (no drug)
-
FtsZ inhibitor alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
β-lactam antibiotic alone (at a sub-MIC concentration)
-
Combination of FtsZ inhibitor and β-lactam antibiotic (at the same sub-MIC concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[11]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of synergy between FtsZ inhibitors and β-lactam antibiotics.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the time-kill curve synergy assay.
References
- 1. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring methicillin-resistant Staphylococcus aureus susceptibility to β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 6. 2.7. Synergistic checkerboard assay [bio-protocol.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. 1601. Evaluation of Synergy with β-Lactams Plus Aztreonam Against Pseudomonas aeruginosa (PSA) - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-1: A Novel Weapon in the Fight Against Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global public health. Novel therapeutic strategies that target unconventional bacterial pathways are urgently needed. FtsZ-IN-1 is a potent small molecule inhibitor of the bacterial cell division protein FtsZ, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1][2][3] By disrupting the formation and function of the Z-ring at the site of cell division, this compound induces filamentation and subsequent cell death in a broad range of bacteria, particularly Gram-positive pathogens.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings, with a focus on its application in overcoming antibiotic resistance.
Mechanism of Action
FtsZ is a highly conserved GTPase that polymerizes into protofilaments, which then assemble into a dynamic ring structure known as the Z-ring at the mid-cell.[2][3][7] The Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[1][8][9] this compound exerts its antibacterial effect by enhancing the polymerization of FtsZ, leading to the formation of aberrant, non-functional polymers and preventing the formation of a constricting Z-ring.[4][5] This disruption of cytokinesis results in the characteristic elongated or filamentous morphology of treated bacteria.[4][6]
A key advantage of this compound is its ability to act synergistically with β-lactam antibiotics, such as methicillin, against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4] By weakening the cell division machinery, this compound appears to re-sensitize these resistant bacteria to the action of cell wall-targeting antibiotics.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various bacterial strains and its cytotoxic effects on mammalian cells.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Staphylococcus aureus | 0.5-1 µg/mL | [4] |
| Bacillus subtilis | 1-4 µg/mL | [4] | |
| Enterococcus faecium | 1-4 µg/mL | [4] | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 µg/mL | [10] | |
| Escherichia coli ATCC 8739 | 64 µg/mL | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | >64 µg/mL | [4] | |
| MIC in Synergy with Methicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 µg/mL | [4] |
| MBC | Staphylococcus aureus | 4-8 µg/mL | [4] |
| Bacillus subtilis | 4-8 µg/mL | [4] | |
| Enterococcus faecium | 4-8 µg/mL | [4] | |
| IC50 | L929 (mouse fibroblast) cells (48h) | 12.77 µg/mL | [4] |
| HK-2 (human kidney) cells (48h) | 9.42 µg/mL | [4] | |
| Hemolytic Activity (IC5) | Mouse erythrocytes (1h) | 64 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
FtsZ-Mediated Cell Division Pathway
The following diagram illustrates the central role of FtsZ in bacterial cell division and the point of intervention for this compound.
Caption: FtsZ cell division pathway and this compound's mechanism.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the typical experimental workflow to characterize the antibacterial and synergistic properties of this compound.
Caption: Workflow for this compound antibacterial evaluation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.[11][12]
Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of this compound in combination with another antibiotic, such as a β-lactam.
Materials:
-
This compound and second antibiotic (e.g., methicillin) stock solutions
-
Bacterial culture (e.g., MRSA)
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include wells with serial dilutions of each drug alone to determine their individual MICs under the assay conditions.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
FtsZ Polymerization Assay (Light Scattering)
This in vitro assay measures the effect of this compound on the polymerization of purified FtsZ protein.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
This compound solution
-
Fluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Pre-warm the polymerization buffer, FtsZ solution, and GTP solution to the desired reaction temperature (e.g., 30°C).
-
In a cuvette, mix the polymerization buffer and FtsZ to the desired final concentration.
-
Add this compound or vehicle control (DMSO) to the cuvette and incubate for a few minutes.
-
Place the cuvette in the fluorometer and record a baseline light scattering signal.
-
Initiate the polymerization by adding GTP to the cuvette.
-
Monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization.[15][16]
-
Compare the polymerization kinetics in the presence and absence of this compound. This compound is expected to increase the rate and extent of light scattering, indicating enhanced polymerization.[4]
Hemolysis Assay
This assay assesses the lytic effect of this compound on red blood cells, providing an indication of its potential cytotoxicity.
Materials:
-
Fresh red blood cells (RBCs) (e.g., from mouse or human)
-
Phosphate-buffered saline (PBS)
-
This compound solutions at various concentrations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs with PBS several times by centrifugation and resuspension until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In a 96-well plate, add 100 µL of the this compound dilutions, positive control, and negative control.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[2][17]
-
Calculate the percentage of hemolysis using the following formula:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[18]
-
Conclusion
This compound represents a promising lead compound for the development of new antibacterial agents, particularly for combating resistant Gram-positive infections. Its unique mechanism of action, targeting the essential cell division protein FtsZ, and its synergistic activity with existing antibiotics make it a valuable tool for both basic research and drug discovery. The protocols and data presented in this document provide a comprehensive resource for scientists and researchers to explore the potential of this compound and other FtsZ inhibitors in the ongoing battle against antibiotic resistance.
References
- 1. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Guiding divisome assembly and controlling its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolysis Assay [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. google.com [google.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. haemoscan.com [haemoscan.com]
- 18. thno.org [thno.org]
Troubleshooting & Optimization
FtsZ-IN-1 solubility and stability issues in vitro
This technical support center provides guidance on the solubility and stability of FtsZ-IN-1 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1] this compound is a quinolinium-based derivative, and analogous small molecule inhibitors of FtsZ are often prepared in DMSO to achieve a high concentration stock.[1][2] It is crucial to prepare a high-concentration stock in 100% DMSO to minimize the final concentration of the organic solvent in your aqueous assay buffer, which can affect protein function.
Q2: What is the maximum recommended final concentration of DMSO in an in vitro FtsZ assay?
A2: It is advisable to keep the final concentration of DMSO in your assay below 1% (v/v). While some studies have used up to 10% DMSO, high concentrations can destabilize α-helices in proteins and may interfere with FtsZ polymerization and GTPase activity.[3] Always perform a solvent-only control to assess the effect of DMSO on your specific assay.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its aqueous solubility limit. Try testing a lower concentration of this compound.
-
Use a co-solvent system: While not ideal for all assays, a small percentage of a water-miscible co-solvent in your final buffer might improve solubility.[4][5]
-
pH adjustment: The solubility of quinolinium-based compounds can be pH-dependent.[6] Depending on the pKa of this compound, adjusting the pH of your assay buffer might improve its solubility. However, be mindful that FtsZ polymerization itself is also pH-sensitive, with optimal polymerization often observed at a pH of around 6.5.[7][8]
-
Incorporate a surfactant: Non-ionic surfactants like Triton X-100 or Pluronic F127 at low concentrations (below the critical micelle concentration) can help to solubilize hydrophobic compounds.[4][9] It is essential to include a surfactant-only control to ensure it does not interfere with the FtsZ assay.[10]
Q4: How should I store my this compound stock solution and how stable is it in aqueous buffer?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[1] The stability of this compound in aqueous buffer at working concentrations is likely limited. It is recommended to prepare fresh dilutions in aqueous buffer for each experiment from the DMSO stock. The stability of a similar FtsZ inhibitor was shown to be greater than 24 hours in aqueous buffer, but this can vary between compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in assay buffer | Compound concentration exceeds its aqueous solubility. | Determine the kinetic solubility of this compound in your assay buffer (see Experimental Protocols). Test a range of concentrations below the determined solubility limit. |
| DMSO from the stock solution is causing the compound to crash out. | Ensure the final DMSO concentration is as low as possible (ideally <1%). Prepare a more concentrated stock solution in DMSO if necessary to achieve this. | |
| The pH of the buffer is not optimal for compound solubility. | If the pKa of this compound is known, adjust the buffer pH to a value that favors the charged (more soluble) form of the molecule, while still being compatible with the FtsZ assay. | |
| Inconsistent results between experiments | Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Aggregation of this compound over time in the assay plate. | Pre-incubate the compound in the assay buffer for a shorter period before starting the reaction. Consider including a low concentration of a non-ionic surfactant. | |
| Variability in FtsZ protein activity. | Ensure consistent FtsZ protein purification and storage. Always pre-clear the FtsZ protein by centrifugation before use to remove any aggregates.[8] | |
| No inhibitory effect observed | This compound is not soluble at the tested concentrations. | Visually inspect the assay wells for any signs of precipitation. Perform a solubility test to confirm the compound is in solution. |
| The compound has degraded. | Use a fresh aliquot of this compound from a properly stored stock solution. | |
| The assay conditions are not optimal for inhibitor binding. | Verify the buffer composition, pH, and salt concentrations are appropriate for FtsZ assays.[7][8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in a given aqueous buffer using a turbidimetric method.[1]
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
96-well clear bottom microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In the 96-well plate, perform serial two-fold dilutions of the this compound DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate.
-
Add a larger volume (e.g., 98 µL) of the aqueous assay buffer to each well to achieve the desired final concentrations of this compound and a final DMSO concentration of 2%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the absorbance of each well at 620 nm.
-
The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit, as the scattered light from the precipitate is detected.
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This protocol describes a common method to monitor FtsZ polymerization in real-time by measuring light scattering.
Materials:
-
Purified FtsZ protein
-
This compound in DMSO
-
Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (e.g., 10 mM in polymerization buffer)
-
Fluorometer or spectrophotometer with a light scattering measurement capability (e.g., excitation and emission wavelengths set to 350 nm)
Methodology:
-
Dilute the purified FtsZ protein to the desired final concentration (e.g., 5-10 µM) in the polymerization buffer.
-
Add the desired concentration of this compound (or DMSO for control) to the FtsZ solution and incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 30°C).
-
Place the sample in the fluorometer and record a baseline signal for a few minutes.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the increase in light scattering over time. An increase in the signal indicates FtsZ polymer formation.
Protocol 3: FtsZ GTPase Activity Assay (Malachite Green)
This protocol outlines a colorimetric assay to measure the GTPase activity of FtsZ by detecting the release of inorganic phosphate.
Materials:
-
Purified FtsZ protein
-
This compound in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (e.g., 10 mM in assay buffer)
-
Malachite green reagent for phosphate detection
Methodology:
-
Prepare reaction mixtures containing FtsZ protein at the desired concentration (e.g., 5 µM) in the assay buffer.
-
Add various concentrations of this compound (or DMSO for control) to the reaction mixtures and pre-incubate for 5-10 minutes at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
At various time points, take aliquots of the reaction and stop the GTPase activity by adding the malachite green reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of GTP hydrolyzed.
Visualizations
Caption: FtsZ signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for in vitro FtsZ inhibition assays.
References
- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FtsZ-IN-1 concentration for antibacterial assays
Welcome to the technical support center for FtsZ-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antibacterial assays.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is FtsZ and why is it a target for antibacterial agents?
-
FtsZ is a crucial protein in most bacteria, acting as a homolog to eukaryotic tubulin.[1] It polymerizes at the future division site to form a contractile "Z-ring".[2] This ring is the foundational component of the divisome, the complex machinery that synthesizes a new cell wall (septum) to divide the cell in two.[3] Because FtsZ is essential for bacterial replication and is highly conserved across many bacterial species but absent in mammals, it is an attractive target for developing novel antibiotics.[1][4]
-
-
Q2: What is the specific mechanism of action for this compound?
-
This compound is a potent inhibitor of FtsZ that possesses a quinolinium ring structure.[5] Its primary mechanism involves disrupting the normal dynamics of the Z-ring. It significantly enhances the polymerization of FtsZ, which leads to the abnormal elongation of bacterial cells and ultimately inhibits cell division.[5]
-
-
Q3: Against which types of bacteria is this compound most effective?
-
This compound demonstrates significantly stronger antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecium.[5] It is generally less potent against Gram-negative bacteria like E. coli and P. aeruginosa, which may be related to the difficulty of crossing the Gram-negative outer membrane.[5][6]
-
Experimental Design & Concentration
-
Q4: What is a good starting concentration for this compound in a Minimum Inhibitory Concentration (MIC) assay?
-
Based on available data, a sensible starting point for Gram-positive bacteria is a two-fold serial dilution starting from 64 µg/mL. For S. aureus, MIC values are typically in the 0.5-4 µg/mL range.[5] For Gram-negative bacteria, much higher concentrations would be needed, as the MIC for E. coli is reported to be around 64 µg/mL.[5]
-
-
Q5: Can this compound be used in combination with other antibiotics?
-
Yes, this compound has shown synergistic effects. For example, it can restore the antibacterial activity of methicillin against methicillin-resistant S. aureus (MRSA) at a concentration of 2 µg/mL.[5] This suggests its potential use in combination therapies to overcome existing resistance mechanisms.
-
-
Q6: What is the difference between the MIC and Minimum Bactericidal Concentration (MBC) for this compound?
-
The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial population. For this compound against Gram-positive bacteria, the MBC (4-8 µg/mL) is typically 2 to 8 times higher than its MIC (1-4 µg/mL).[5] This indicates that at lower effective concentrations, this compound is bacteriostatic (inhibits growth), while at higher concentrations, it becomes bactericidal (kills the bacteria).[5]
-
Troubleshooting Guide
-
Q7: I am not observing any antibacterial activity. What could be the issue?
-
There are several potential reasons:
-
Bacterial Strain: You may be testing against a Gram-negative bacterium, which is less susceptible to this compound.[5]
-
Concentration: Your concentration range may be too low. Ensure you are testing up to at least 64 µg/mL, especially for less susceptible strains.
-
Compound Solubility: this compound may have precipitated out of your media. Ensure it is fully dissolved in a solvent like DMSO before preparing your final dilutions in the assay broth.
-
Inoculum Density: An overly high bacterial inoculum can overwhelm the inhibitor. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL.[4]
-
-
-
Q8: My results are inconsistent between experiments. How can I improve reproducibility?
-
Inconsistency often stems from minor variations in protocol. To improve reproducibility:
-
Standardize Inoculum: Always prepare your bacterial suspension to the same density (e.g., 0.5 McFarland standard) for each experiment.
-
Precise Dilutions: Use calibrated pipettes and be meticulous when performing serial dilutions of this compound.
-
Consistent Incubation: Ensure the incubation time (e.g., 16-24 hours) and temperature (e.g., 37°C) are identical for all assays.[4]
-
Solvent Control: Always include a control well with the highest concentration of the solvent (e.g., DMSO) used, to ensure it is not affecting bacterial growth.
-
-
-
Q9: Does this compound have significant cytotoxicity against mammalian cells?
-
This compound does exhibit some cytotoxicity at higher concentrations. The IC50 (the concentration that inhibits 50% of cell viability) is reported as 9.42 µg/mL in human kidney (HK-2) cells and 12.77 µg/mL in mouse fibroblast (L929) cells after 48 hours of exposure.[5] It shows low hemolytic toxicity against mouse red blood cells.[5] Researchers should consider these values when designing experiments, particularly for in vivo studies.
-
Quantitative Data Summary
The following tables summarize the known efficacy and cytotoxicity values for this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | (Multiple, incl. MRSA) | 0.5 - 4 | 4 - 8 | [5] |
| Bacillus subtilis | - | 1 - 4 | 4 - 8 | [5] |
| Enterococcus faecium | - | 1 - 4 | 4 - 8 | [5] |
| Escherichia coli | ATCC 8739 | 64 | >64 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | [5] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line/Cell Type | Assay Type | Value | Incubation Time | Reference |
| HK-2 (Human Kidney) | IC50 | 9.42 µg/mL | 48 hours | [5] |
| L929 (Mouse Fibroblast) | IC50 | 12.77 µg/mL | 48 hours | [5] |
| Mouse Erythrocytes | IC5 (Hemolysis) | >64 µg/mL | 1 hour | [5] |
Detailed Experimental Protocol
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[4]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. This will be further diluted by half in the assay plate.
-
-
Assay Plate Setup (96-Well Plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL, prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.[4]
-
Add 100 µL of sterile broth to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-24 hours.[4]
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well). Results can be read by eye or with a microplate reader measuring absorbance at 600 nm.[4]
-
Visualizations
Signaling and Experimental Diagrams
Caption: The role of FtsZ in bacterial cell division and the inhibitory action of this compound.
Caption: Standard experimental workflow for determining the MIC of this compound.
Caption: A logical troubleshooting guide for antibacterial assay issues.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
FtsZ-IN-1 off-target effects in bacterial cells
Welcome to the technical support center for FtsZ-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in bacterial cell studies, with a specific focus on identifying and troubleshooting potential off-target effects.
Product Information
This compound is a potent FtsZ inhibitor characterized by a quinolinium ring structure. Its primary mechanism of action is to enhance or stabilize FtsZ polymerization. This leads to the formation of non-dynamic, aberrant FtsZ structures within the bacterial cell, which ultimately blocks cytokinesis and results in cell filamentation, particularly in Gram-positive bacteria.[1]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a comparison with other common FtsZ inhibitors for context.
Table 1: this compound Activity Profile
| Parameter | Value / Observation | Species | Reference |
|---|---|---|---|
| Mechanism of Action | Enhances/Stabilizes FtsZ Polymerization | - | [1] |
| Minimum Inhibitory Conc. (MIC) | 0.5 - 8 µg/mL | Gram-positive bacteria | [1] |
| Primary Phenotype | Cell elongation / Filamentation | Bacillus subtilis | [1] |
| Hemolytic Toxicity | Low | - | [1] |
| Resistance Tendency | Low | - |[1] |
Table 2: Comparative Activity of Selected FtsZ Inhibitors
| Compound | Mechanism of Action | Typical MIC (µg/mL) | Common Off-Target Concern |
|---|---|---|---|
| PC190723 | Stabilizes FtsZ polymers | 0.1 - 1 (e.g., S. aureus) | Low cytotoxicity to human cells[2][3] |
| Berberine | Inhibits FtsZ assembly & GTPase activity | >100 | Binds eukaryotic tubulin[4] |
| Sanguinarine | Inhibits FtsZ assembly | ~5-10 | Depolymerizes microtubules[4] |
| Alkyl Gallates | Inhibit FtsZ assembly | Varies | Permeabilize the bacterial membrane[5] |
| Zantrins | Inhibit FtsZ GTPase activity | 4 - 25 (IC50) | Not fully characterized[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype when treating Gram-positive bacteria with this compound?
A: The primary and expected phenotype is cell filamentation. By abnormally stabilizing FtsZ polymers, this compound prevents the dynamic constriction of the Z-ring required for cell division, leading to the formation of long, undivided cells.[1] This is a key indicator of on-target activity.
Q2: this compound is described as enhancing polymerization. How does this inhibit cell division?
A: Bacterial cell division requires the Z-ring to be highly dynamic, constantly turning over subunits to constrict and guide septal wall synthesis.[4][7] Inhibitors that hyper-stabilize FtsZ filaments "freeze" this process.[8] The resulting static FtsZ assemblies are non-functional and act as a roadblock to cytokinesis, even though they are formed from polymerized FtsZ.
Q3: I'm observing rapid cell lysis at concentrations near the MIC, not just filamentation. Is this an off-target effect?
A: This is a strong possibility. While on-target FtsZ inhibition leads to filamentation, rapid lysis suggests a different mechanism may be at play, especially at higher concentrations. Potential off-target effects could include disruption of cell membrane integrity or inhibition of cell wall synthesis, which can lead to lysis. Refer to the Troubleshooting Guide below to investigate this further.
Q4: How specific is this compound for bacterial FtsZ over eukaryotic tubulin?
A: While FtsZ is a homolog of eukaryotic tubulin, they share low sequence identity (~10-18%), and most FtsZ inhibitors show high specificity.[3][4][9] The available data for this compound indicates low hemolytic toxicity, suggesting good selectivity.[1] However, if you are working with eukaryotic cell lines, it is always best practice to perform a direct cytotoxicity assay (e.g., an MTT assay) to confirm the lack of off-target effects on your specific system.
Q5: Why is this compound less effective against Gram-negative bacteria?
A: This is a common challenge for many small molecule inhibitors. The outer membrane of Gram-negative bacteria provides a formidable permeability barrier, preventing many compounds from reaching their intracellular targets. Additionally, Gram-negative bacteria possess sophisticated efflux pump systems that can actively remove drugs from the cell, lowering the effective intracellular concentration.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem: My bacterial culture undergoes rapid lysis with little to no observable cell filamentation.
-
Question: Could this compound be directly damaging the cell membrane?
-
Troubleshooting Steps: A common off-target effect for antibacterial compounds is membrane disruption. You can test for this using a membrane integrity assay.
-
Perform a Propidium Iodide (PI) Staining Assay: PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA. A significant increase in PI fluorescence in the treated population compared to controls indicates membrane damage.
-
Measure Membrane Potential: Use a membrane potential-sensitive dye, such as DiSC₃(5). Depolarization of the membrane, indicated by a change in fluorescence, suggests the compound is affecting membrane integrity or ion gradients.
-
Action: If membrane damage is confirmed, the lytic phenotype is likely an off-target effect. Consider using this compound at lower, sub-MIC concentrations in a time-course experiment to see if filamentation can be observed before lysis occurs.
-
-
-
Question: Am I using the correct concentration?
-
Troubleshooting Steps: An excessively high concentration can induce rapid cell death through various off-target mechanisms, masking the specific on-target phenotype of filamentation.
-
Conduct a Dose-Response Analysis: Treat cells with a range of this compound concentrations (e.g., from 0.25x to 4x the MIC).
-
Perform Time-Course Microscopy: Observe the cells at multiple time points (e.g., 30, 60, 120, and 180 minutes) at both MIC and sub-MIC concentrations. The filamentation phenotype may be more apparent at earlier time points or lower concentrations before widespread cell death occurs.
-
-
-
Question: How can I be sure the effect I'm seeing is related to FtsZ at all?
-
Troubleshooting Steps: Confirming engagement with the intended target is crucial.
-
Visualize FtsZ Localization: Use a bacterial strain expressing a fluorescently-tagged FtsZ (e.g., FtsZ-GFP). On-target activity of a stabilizing compound like this compound should cause the typical mid-cell Z-ring to delocalize into multiple, bright foci or aberrant structures throughout the cell.[3] If the FtsZ-GFP signal remains diffuse or disappears entirely before lysis, it points towards an off-target mechanism.
-
Compare In Vitro vs. In Vivo Activity: Test the IC₅₀ of this compound in an in vitro FtsZ polymerization assay (see protocols below). If the MIC required to kill cells is significantly lower than the IC₅₀ needed to affect FtsZ polymerization, it suggests the compound may have a more potent off-target activity in vivo.
-
-
Problem: The inhibitory effect of this compound in my whole-cell assay is much weaker than expected from in vitro data.
-
Question: Could the compound be pumped out of the cell?
-
Troubleshooting Steps: Efflux pumps are a major resistance mechanism.
-
Use an Efflux Pump Inhibitor (EPI): Perform the MIC assay again, but co-administer this compound with a broad-spectrum EPI like PAβN (phenylalanine-arginine beta-naphthylamide). A significant reduction in the MIC in the presence of the EPI suggests that efflux is a contributing factor.
-
-
-
Question: Is the compound stable in my experimental conditions?
-
Troubleshooting Steps: The compound may degrade in your culture medium over the course of the experiment.
-
Assess Stability: Incubate this compound in your experimental medium at the relevant temperature. At various time points, take aliquots and analyze the concentration of the intact compound using a method like HPLC-MS. Significant degradation will require modification of the experimental design (e.g., replenishing the compound).
-
-
Visualized Workflows and Pathways
The following diagrams illustrate key logical and biological pathways relevant to your experiments.
Caption: Troubleshooting workflow for unexpected bacterial cell lysis.
Caption: On-target vs. potential off-target mechanisms of this compound.
Experimental Protocols
Protocol 1: FtsZ Polymerization Assay (96-Well Light Scattering)
This assay confirms the on-target effect of this compound by measuring its ability to enhance FtsZ polymerization in vitro. The increase in polymer mass leads to increased light scattering, which can be measured as an increase in absorbance.
Materials:
-
Purified FtsZ protein (e.g., from S. aureus or B. subtilis)
-
Polymerization Buffer (PB): 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl₂
-
GTP stock solution: 40 mM in water, pH 7.0
-
This compound stock solution in DMSO
-
96-well clear, flat-bottom microtiter plate
-
Plate reader capable of measuring absorbance at 340 nm in kinetic mode
Method:
-
On ice, prepare reaction mixtures in the wells of the 96-well plate. For each reaction, add:
-
Polymerization Buffer to a final volume of 100 µL.
-
FtsZ protein to a final concentration of 5 µM.
-
This compound at various final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
-
Pre-incubate the plate at 37°C for 5 minutes in the plate reader.
-
Initiate the polymerization by adding GTP to a final concentration of 4 mM.
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Expected Result: Compared to the DMSO control, wells containing this compound should show a faster and/or higher increase in A₃₄₀, confirming its FtsZ polymer-stabilizing activity.[10]
Protocol 2: Bacterial Membrane Potential Assay
This protocol assesses whether this compound has an off-target effect on the bacterial membrane potential using the fluorescent dye DiSC₃(5).
Materials:
-
Mid-log phase bacterial culture (e.g., B. subtilis)
-
Wash Buffer: 5 mM HEPES, 20 mM glucose, pH 7.2
-
K⁺ Buffer: 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2
-
DiSC₃(5) stock solution: 1 mM in DMSO
-
Valinomycin stock solution: 10 mM in DMSO (positive control)
-
Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
Method:
-
Harvest mid-log phase cells by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet twice with Wash Buffer.
-
Resuspend the cells in K⁺ Buffer to an OD₆₀₀ of ~0.05.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 20-30 minutes, allowing the dye to accumulate and quench.
-
Transfer the cell suspension to a cuvette or 96-well plate and monitor the baseline fluorescence until it is stable.
-
Add this compound (at MIC and 2x MIC) to the cell suspension and immediately record the fluorescence over time for 10-15 minutes.
-
As a positive control, add Valinomycin (a K⁺ ionophore that collapses membrane potential) to a final concentration of 10 µM and record the rapid increase in fluorescence.
-
Expected Result: A rapid and significant increase in fluorescence upon addition of this compound, similar to the valinomycin control, indicates membrane depolarization, a significant off-target effect.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to mammalian cells, providing a measure of its specificity.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or A549)[11]
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 570 nm
Method:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours in a cell culture incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that reduces cell viability by 50%). A high IC₅₀ value relative to the bacterial MIC indicates good selectivity.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
FtsZ-IN-1 inconsistent results in MIC assays
Welcome to the technical support center for FtsZ-IN-1. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during the use of this compound, particularly regarding inconsistent Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for cell division in most bacteria.[1][2] It polymerizes at the mid-cell to form a contractile ring structure, known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][2][3] this compound functions by binding to FtsZ and disrupting its polymerization dynamics, which in turn inhibits Z-ring formation and leads to filamentation of the bacteria and eventual cell death.[4][5]
Q2: We are observing significant variability in our MIC assay results for this compound. What are the potential causes?
A2: Inconsistent MIC results for this compound can arise from several factors, some of which are specific to its mechanism of action, while others are related to general antimicrobial susceptibility testing. Key potential causes include:
-
Compound Solubility and Stability: this compound may have limited solubility or stability in standard broth media, leading to precipitation and an inaccurate assessment of the true inhibitory concentration.
-
Assay Conditions: Variations in inoculum size, incubation time, and the specific growth medium used can significantly impact MIC values.[6] For cell division inhibitors, a longer incubation time may be necessary to observe the full effect of the compound.
-
Bacterial Strain Differences: The susceptibility to this compound can vary between different bacterial species and even between strains of the same species due to differences in cell wall permeability or FtsZ protein sequences.[7]
-
Delayed Bactericidal Effect: As this compound inhibits cell division, its primary effect is bacteriostatic, with bactericidal activity observed after prolonged exposure. Standard MIC endpoints, typically read at 16-20 hours, might not fully capture the compound's efficacy.
-
Off-Target Effects: At higher concentrations, this compound might exhibit off-target effects that can confound the interpretation of MIC results.
Troubleshooting Inconsistent MIC Results
If you are experiencing variability in your MIC assays with this compound, we recommend a systematic approach to troubleshooting. The following guide will help you identify and resolve common issues.
-
Action: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. Visually inspect the wells of your MIC plate for any signs of precipitation.
-
Rationale: Ensuring the compound is fully dissolved and stable in the assay medium is critical for obtaining accurate and reproducible results.
-
Action: Strictly adhere to standardized protocols for inoculum preparation to ensure a consistent starting cell density (typically 5 x 10^5 CFU/mL).[3][8] Consider extending the incubation time to 24 or 48 hours to account for the bacteriostatic-to-bactericidal transition.
-
Rationale: The initial number of bacteria and the duration of their exposure to the compound are critical variables that can influence the final MIC reading.
-
Action: Test this compound in different standard media (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth). If solubility is a concern, consider adding a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.05%) to the medium.
-
Rationale: The composition of the growth medium can affect both the growth rate of the bacteria and the activity of the compound.
-
Action: Perform a secondary assay to confirm that this compound is inhibiting FtsZ at concentrations consistent with the observed MIC. A GTPase activity assay or a polymerization assay are suitable options.
-
Rationale: This will help differentiate between true inhibition of FtsZ and potential off-target effects or assay artifacts.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common bacterial strains, illustrating the potential for variability.
| Bacterial Strain | Medium | Incubation Time (h) | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus ATCC 29213 | CAMHB | 20 | 1 - 4 | Consistent results |
| Staphylococcus aureus ATCC 29213 | CAMHB | 48 | 0.5 - 2 | Lower MIC with longer incubation |
| Bacillus subtilis 168 | TSB | 20 | 2 - 16 | High variability, potential for resistance |
| Escherichia coli ATCC 25922 | CAMHB | 20 | >64 | Likely due to outer membrane barrier |
Experimental Protocols
-
Preparation: Prepare a 2 mg/mL stock solution of this compound in DMSO. Serially dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial suspension to each well of the 96-well plate containing 50 µL of the serially diluted compound, resulting in a final inoculum of 5 x 10^5 CFU/mL.[3][8]
-
Incubation: Incubate the plate at 37°C for 20-24 hours.
-
Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified FtsZ protein (5 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).[9]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Measurement: Measure the release of inorganic phosphate over time using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.
-
Analysis: Calculate the rate of GTP hydrolysis for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial cell division.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Logical relationships of factors causing inconsistent MIC results.
References
- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent FtsZ-IN-1 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of FtsZ-IN-1 to minimize its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO. For cellular assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity. A negative control with the same DMSO concentration should be included in your experiments.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, aliquot your DMSO stock solution into single-use volumes and store at -80°C, which should maintain stability for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to avoid them.[2]
Q3: Is this compound sensitive to light?
A3: this compound contains a quinolinium salt moiety. Quinoline and its derivatives can be susceptible to photodegradation upon exposure to UV light.[1][3] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments.
Q4: Can I sterilize this compound solutions?
A4: If sterilization is necessary for your experiment, it is advisable to filter the working solution through a 0.22 μm sterile filter.[1] Autoclaving (high-temperature and high-pressure sterilization) should be avoided as it can lead to thermal degradation of the compound.[1]
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may manifest as a decrease in its biological activity, such as a reduced potency in inhibiting FtsZ polymerization or a higher minimum inhibitory concentration (MIC) against susceptible bacteria. Visually, you might observe a change in the color of the solution or the formation of precipitates.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Chemical degradation | - Prepare fresh working solutions from a frozen stock for each experiment.- Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.[2]- Protect solutions from light at all times. |
| Hydrolysis | - Although this compound does not contain highly labile groups like esters, prolonged exposure to aqueous solutions, especially at non-neutral pH, could potentially lead to hydrolysis of other functional groups. Prepare aqueous working solutions immediately before use. | |
| Precipitation in aqueous buffer | Poor solubility | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.5%).- If precipitation occurs during dilution, consider a stepwise dilution approach.[1]- Gentle warming or sonication can aid in dissolution, but be cautious of potential thermal degradation. |
| Inconsistent experimental results | Inaccurate concentration due to degradation | - Quantify the concentration of your stock solution periodically using HPLC if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Adsorption to plasticware | - Use low-adhesion polypropylene tubes and pipette tips for storing and handling this compound solutions. |
Quantitative Data Summary
| Condition | Solvent | Concentration (µM) | Incubation Time (hours) | Parameter Monitored | Result (% Degradation) |
| Temperature | |||||
| 4°C | Assay Buffer | 24 | HPLC Peak Area | ||
| Room Temperature (~25°C) | Assay Buffer | 24 | HPLC Peak Area | ||
| 37°C | Assay Buffer | 24 | HPLC Peak Area | ||
| pH | |||||
| pH 5.0 | Buffered Solution | 24 | HPLC Peak Area | ||
| pH 7.4 | Buffered Solution | 24 | HPLC Peak Area | ||
| pH 9.0 | Buffered Solution | 24 | HPLC Peak Area | ||
| Light Exposure | |||||
| Ambient Light | Assay Buffer | 24 | HPLC Peak Area | ||
| Dark | Assay Buffer | 24 | HPLC Peak Area |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the degradation of this compound. The specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Create a series of calibration standards by diluting the stock solution in your assay buffer to final concentrations ranging from your expected experimental concentrations.
-
-
Sample Preparation:
-
Prepare your experimental samples of this compound in the desired buffer and conditions (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
If necessary, quench any ongoing reaction by adding an equal volume of cold acetonitrile and centrifuge to precipitate any proteins or other macromolecules.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) may be effective. An example gradient could be starting from 10% acetonitrile and increasing to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined by a UV scan, but a common starting point for similar compounds is around 254 nm or 365 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in your chromatograms.
-
Plot a standard curve of peak area versus concentration for your standards.
-
Determine the concentration of this compound in your experimental samples at each time point using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound mechanism of action.
References
FtsZ-IN-1 activity in different bacterial growth phases
Welcome to the technical support center for FtsZ-IN-1. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist researchers, scientists, and drug development professionals in their work with this FtsZ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring at the mid-cell, which acts as a scaffold for the division machinery (divisome).[1][2] this compound binds to an allosteric site on the FtsZ protein, which is thought to stabilize the FtsZ polymer in a conformation that is incompatible with the proper dynamics of the Z-ring, ultimately disrupting cell division.[3][4] This leads to filamentation of the bacteria as they continue to grow but cannot divide, eventually resulting in cell death.
Q2: Why is the activity of this compound dependent on the bacterial growth phase?
A2: The activity of this compound is most potent during the exponential (logarithmic) growth phase. During this phase, bacteria are actively dividing, and the FtsZ protein is continuously assembling and disassembling to form the Z-ring.[5][6] Since this compound targets this dynamic process, its inhibitory effects are most pronounced when the target is highly active. In the stationary phase, cell division slows down significantly, reducing the essentiality and turnover of the Z-ring, thus decreasing the apparent efficacy of the inhibitor.
Q3: Can this compound be used against Gram-negative bacteria?
A3: Generally, FtsZ inhibitors of the benzamide class, to which this compound is related, show potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Their efficacy against Gram-negative bacteria is often limited due to the outer membrane, which can prevent the compound from reaching its cytoplasmic target, FtsZ. Efflux pumps in Gram-negative bacteria can also actively remove the compound from the cell.
Q4: What is the expected morphological change in bacteria after treatment with this compound?
A4: The hallmark of FtsZ inhibition is the induction of a filamentous or enlarged cell morphology.[1] Since this compound blocks cell division but not cell growth, treated bacteria will continue to elongate without septating, resulting in long, filamentous cells. In coccoid bacteria like S. aureus, this manifests as an increase in cell size.[1]
Troubleshooting Guide
Problem 1: I am not observing any antibacterial activity (e.g., high MIC values) with this compound.
| Possible Cause | Troubleshooting Step |
| Bacterial Growth Phase | Ensure that the bacterial culture is in the mid-exponential (log) phase at the time of compound addition. The standard protocol is to grow the culture to an OD600 of 0.4-0.6. Activity is significantly lower in stationary phase cultures. |
| Compound Degradation | This compound may be unstable. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inappropriate Bacterial Strain | Confirm that you are using a susceptible strain (typically Gram-positive). If using a Gram-negative strain, consider its membrane permeability and efflux pump activity. |
| Assay Conditions | Verify the final concentration of the solvent (e.g., DMSO) in your assay. High solvent concentrations can inhibit bacterial growth or interfere with the compound's activity. Keep it below 1%. |
Problem 2: I see bacterial filamentation, but the bacteria are not dying (bacteriostatic vs. bactericidal effect).
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | The concentration used may be sufficient to inhibit division (Minimal Division Inhibitory Concentration, MDC) but not high enough to be lethal (Minimal Inhibitory Concentration, MIC, or Minimal Bactericidal Concentration, MBC). Perform a concentration-response experiment (e.g., a time-kill assay) with concentrations ranging from 1x to 8x the MIC.[1] |
| Assay Duration | Bactericidal effects may take time to manifest. Extend the incubation period of your time-kill assay (e.g., up to 24 hours), taking samples at multiple time points (0, 2, 4, 8, 24 hours) to observe the killing kinetics.[7] |
| Culture Medium Components | Some media components can interfere with compound activity. Use standard media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[1] |
Problem 3: My experimental results are inconsistent between replicates.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | The density and growth phase of the starting bacterial inoculum must be consistent. Standardize your protocol for preparing the inoculum from an overnight culture to ensure you start with cells in the same physiological state for each experiment. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions for MIC assays. Use calibrated pipettes. |
| Plate Edge Effects | In 96-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, you can fill the outer wells with sterile medium or water and not use them for experimental data. |
Data Presentation
Table 1: Representative Activity of this compound Against S. aureus in Different Growth Phases
This table presents hypothetical but expected data for the activity of this compound based on its known mechanism of action.
| Growth Phase | Inoculum OD600 | MIC (µg/mL) | MBC (µg/mL) | Observation at 4h (at MIC) |
| Exponential (Log) | 0.4 - 0.6 | 1 | 4 | Significant cell enlargement/filamentation |
| Early Stationary | 1.2 - 1.5 | 8 | >32 | Moderate cell enlargement |
| Late Stationary | > 1.8 | >32 | >32 | Minimal to no morphological change |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Visualizations
FtsZ Polymerization and Inhibition Pathway
Caption: Mechanism of this compound action on bacterial cell division.
Experimental Workflow for Assessing Phase-Dependent Activity
Caption: Workflow for comparing this compound activity across growth phases.
Troubleshooting Logic for High MIC Values
Caption: Decision tree for troubleshooting unexpectedly high MIC values.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from CLSI guidelines for broth microdilution.[1]
1. Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Culture Preparation: Inoculate 5 mL of CAMHB with a single colony and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 into fresh CAMHB and grow to an exponential phase (OD600 ≈ 0.5).
-
Inoculum Standardization: Dilute the exponential phase culture in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x starting concentration of this compound to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that causes ≥90% inhibition of visible bacterial growth.[1] This can be assessed visually or by measuring the OD600 with a plate reader.
Protocol 2: Time-Kill Assay
This assay determines the bactericidal or bacteriostatic nature of the compound over time.[1][7]
1. Materials:
-
Materials from MIC assay protocol
-
Tryptic Soy Agar (TSA) plates
-
Sterile phosphate-buffered saline (PBS) for dilutions
2. Procedure:
-
Culture and Inoculum Preparation: Prepare an exponential phase culture as described for the MIC assay. Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing the bacterial inoculum and this compound at various concentrations (e.g., 0x, 1x, 2x, 4x, and 8x the predetermined MIC). Include a vehicle control (DMSO only).
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Colony Forming Unit (CFU) Counting:
-
Perform a 10-fold serial dilution of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL for each time point and concentration. Plot log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[1]
Protocol 3: Microscopy for Morphological Analysis
This protocol is for visualizing the effect of this compound on bacterial morphology.[1]
1. Materials:
-
Exponential phase bacterial culture
-
This compound
-
Microscope slides and coverslips
-
1% agarose pads (in PBS)
-
Phase-contrast or fluorescence microscope
2. Procedure:
-
Treatment: Treat an exponential phase bacterial culture (OD600 ≈ 0.5) with this compound at a concentration known to inhibit division (e.g., 1x or 2x MIC). Include a vehicle-treated control.
-
Incubation: Incubate the cultures at 37°C with shaking for a period sufficient to allow for cell elongation (e.g., 2-4 hours, or approximately 2-3 division cycles).
-
Sample Preparation:
-
Prepare a 1% agarose pad by pipetting molten agarose onto a microscope slide and covering it with another slide to create a flat surface.
-
Pellet 1 mL of the treated culture by centrifugation (e.g., 5,000 x g for 3 minutes).
-
Resuspend the pellet in 50 µL of PBS.
-
-
Microscopy:
-
Place 2-5 µL of the resuspended cell suspension onto the agarose pad.
-
Allow the liquid to absorb, then cover with a coverslip.
-
Visualize the cells using a phase-contrast microscope (100x objective).
-
-
Observation: Compare the morphology of treated cells to the control. Look for the characteristic cell filamentation or enlargement indicative of FtsZ inhibition.[1]
References
- 1. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Morphological Changes Induced by FtsZ-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FtsZ-IN-1, a potent inhibitor of the bacterial cell division protein FtsZ.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected morphological change in bacteria treated with this compound?
A1: The primary morphological change observed in susceptible bacteria, particularly Gram-positive rods like Bacillus subtilis, is significant cell elongation or filamentation.[1][2][3] This occurs because this compound enhances the polymerization of the FtsZ protein, which is crucial for forming the Z-ring at the mid-cell to initiate cell division.[1][2][3] Inhibition of proper Z-ring dynamics prevents septation and cell division, while cell growth and elongation continue, resulting in filamentous cells.[4][5] In cocci like Staphylococcus aureus, FtsZ depletion can lead to an increase in cell size and eventual lysis.[4]
Q2: I am not observing cell elongation in my experiment. What could be the reason?
A2: Several factors could contribute to the lack of observable cell elongation:
-
Bacterial Strain Specificity: this compound shows significantly higher activity against Gram-positive bacteria. Gram-negative bacteria like E. coli are generally less susceptible, with much higher Minimum Inhibitory Concentrations (MICs).[1] Ensure your bacterial strain is known to be sensitive to this compound.
-
Inhibitor Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for inducing morphological changes, which is typically at or above the MIC.
-
Incubation Time: The incubation time might be insufficient for the morphological changes to become apparent. A time-course experiment, for instance, observing cells at hourly intervals, is advisable. For B. subtilis, significant changes are observable within a few hours.[1]
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: Factors such as growth medium, temperature, and aeration can influence bacterial growth rates and the observed effects of the inhibitor. Ensure these are optimal and consistent across experiments.
Q3: The degree of cell filamentation is inconsistent between my experiments. How can I improve reproducibility?
A3: To enhance reproducibility, consider the following:
-
Standardize Inoculum: Start each experiment with a fresh culture in the same growth phase (e.g., early to mid-logarithmic phase) and at a consistent cell density.
-
Precise Reagent Preparation: Ensure accurate and consistent preparation of this compound solutions and culture media.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, include a solvent-only control to ensure the observed effects are not due to the solvent.[3]
-
Automated Image Analysis: Quantify cell length and other morphological parameters using automated image analysis software to eliminate subjective manual measurements. This will provide more robust and reproducible quantitative data.
Q4: Can this compound be used against drug-resistant bacterial strains?
A4: Yes, this compound has demonstrated activity against drug-resistant bacteria.[1][2][3] For example, it can act synergistically with methicillin to restore its antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.5 - 1 | [1] |
| Bacillus subtilis | Gram-positive | 1 - 4 | [1] |
| Enterococcus faecium | Gram-positive | 1 - 4 | [1] |
| Escherichia coli ATCC 8739 | Gram-negative | 64 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 | [1] |
Table 2: Morphological and Cellular Effects of this compound.
| Organism | Concentration | Incubation Time | Observed Effect | Reference |
| Bacillus subtilis | 2 µg/mL | 4 hours | Cell elongation and inhibition of cell division | [1] |
| Staphylococcus aureus | 8 x MIC | Not Specified | Not Specified | [1] |
| L929 and HK-2 cells | 0 - 15 µg/mL | 48 hours | IC50 of 12.77 and 9.42 µg/mL, respectively | [1] |
| Mouse erythrocytes | 1 - 64 µg/mL | 1 hour | Low hemolytic toxicity (IC5 of 64 µg/mL) | [1] |
Experimental Protocols
1. Protocol for Assessing Morphological Changes using Phase-Contrast Microscopy
This protocol outlines the steps to visualize and quantify the morphological changes induced by this compound.
-
Materials:
-
Bacterial strain of interest (e.g., B. subtilis)
-
Appropriate liquid growth medium (e.g., LB broth)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Incubator shaker
-
Microscope slides and coverslips
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
-
Procedure:
-
Inoculate a fresh culture of the bacterial strain and grow to the early or mid-logarithmic phase.
-
Dilute the culture to a standardized optical density (e.g., OD600 of 0.05).
-
Prepare a series of culture tubes or a multi-well plate with fresh medium.
-
Add this compound to the cultures at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug control and a solvent-only control.
-
Incubate the cultures under appropriate growth conditions (e.g., 37°C with shaking).
-
At desired time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot from each culture.
-
Place a drop of the culture on a microscope slide and cover with a coverslip.
-
Observe the cells under the phase-contrast microscope. Capture images at multiple locations for each sample.
-
Use image analysis software to measure the length and width of a significant number of cells (e.g., >100) for each condition to quantify the morphological changes.
-
2. Protocol for FtsZ Polymerization Assay (Light Scattering)
This assay measures the polymerization of FtsZ in vitro by detecting changes in light scattering.
-
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (e.g., 100 mM)
-
This compound stock solution
-
Spectrofluorometer or a spectrophotometer capable of measuring 90° light scattering.
-
Cuvettes
-
-
Procedure:
-
Pre-warm the spectrofluorometer to the desired temperature (e.g., 30°C).
-
In a cuvette, prepare a reaction mixture containing the polymerization buffer and the desired concentration of purified FtsZ.
-
Add different concentrations of this compound or a solvent control to the respective cuvettes and incubate for a few minutes.
-
Place the cuvette in the spectrofluorometer and begin recording the baseline light scattering signal (e.g., at 350 nm).
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1-2 mM.
-
Continue to record the light scattering signal over time. An increase in signal indicates FtsZ polymerization.
-
Analyze the data by comparing the rate and extent of polymerization in the presence and absence of this compound.
-
Visualizations
Caption: Mechanism of this compound action on bacterial cell division.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Workflow for quantitative morphological analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. researchgate.net [researchgate.net]
- 5. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-1 Cytotoxicity Assay Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FtsZ-IN-1 in cytotoxicity assays. The information is designed to assist in the optimization of experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational inhibitor of the bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[1][2][3] In the presence of GTP, FtsZ monomers polymerize to form a dynamic ring structure (the Z-ring) at the mid-cell, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[4][5] The Z-ring constricts to mediate cell division. This compound is designed to interfere with the polymerization dynamics of FtsZ, leading to the disruption of Z-ring formation, inhibition of cell division, and ultimately, bacterial cell death.[3][6] A hallmark of compounds that disrupt FtsZ function is the induction of a filamentous phenotype in bacteria.[3][6][7]
Q2: Why is FtsZ a good target for antibacterial drug development?
A2: FtsZ is an attractive target for novel antibiotics for several reasons:
-
Essential for viability: FtsZ is crucial for the division of most bacteria.[1][2]
-
Highly conserved: The protein is highly conserved across a broad range of bacterial species.[3]
-
Prokaryote-specific: While FtsZ is a structural homolog of eukaryotic tubulin, they share low sequence identity (less than 20%), which allows for the development of inhibitors with high selectivity for the bacterial protein, potentially minimizing cytotoxicity to mammalian cells.[1][3][8]
Q3: What is the expected phenotype of bacteria treated with this compound?
A3: Bacteria treated with effective concentrations of this compound are expected to exhibit a filamentous morphology. This occurs because the compound inhibits cell division, but not cell growth, causing the bacteria to elongate without dividing.[3][6][7]
Q4: How can I confirm that this compound is targeting FtsZ in my experiments?
A4: Target engagement can be confirmed through several methods:
-
Microscopy: Observation of bacterial filamentation is a strong indicator of FtsZ inhibition.[3][7]
-
In vitro polymerization assays: Using purified FtsZ, you can perform light scattering or sedimentation assays to directly measure the effect of this compound on GTP-dependent polymerization.[2][9][10]
-
GTPase activity assays: Since FtsZ's GTPase activity is linked to its polymerization, measuring the rate of GTP hydrolysis in the presence of this compound can indicate inhibition.[11][12][13]
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay Using MTT
This protocol outlines the determination of the cytotoxic potential of this compound against a mammalian cell line (e.g., HeLa, HEK293, or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom black plates[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and DMSO only as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain (e.g., Staphylococcus aureus or Bacillus subtilis).
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into CAMHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay | - High cell density.- Contamination of reagents or medium.- Interference of the compound with the assay dye. | - Optimize the initial cell seeding density.[16]- Use fresh, sterile reagents and medium.- Run a control with the compound in cell-free medium to check for direct interaction with the assay components. |
| Inconsistent results between replicates | - Pipetting errors.- Uneven cell distribution in the wells.- Edge effects in the 96-well plate. | - Ensure accurate and consistent pipetting.- Gently resuspend the cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxicity observed at expected concentrations | - Compound instability or degradation.- Low cell permeability.- The chosen cell line is resistant. | - Prepare fresh dilutions of the compound for each experiment.- Consider using a different cell line or a cell line with known transporter expression.- Verify the compound's activity against the bacterial target first. |
| This compound shows high cytotoxicity in mammalian cells | - Off-target effects.- The compound may be a non-specific inhibitor.- The compound may bind to eukaryotic tubulin.[4][8] | - Perform counter-screening against other cellular targets.- Test for tubulin polymerization inhibition in vitro.- Consider structural modifications to improve selectivity. |
| No antibacterial activity (high MIC) | - Poor permeability across the bacterial cell wall/membrane.- Efflux pump activity in the bacteria.- Compound degradation in the bacterial culture medium. | - Test against bacterial strains with different cell envelope compositions.- Use efflux pump inhibitors in combination with this compound.- Assess the stability of the compound in the assay medium over the incubation period. |
Data Presentation
Table 1: Example Cytotoxicity and Antibacterial Activity of this compound
| Compound | Target Organism/Cell Line | Assay | Endpoint | Value (µM) |
| This compound | S. aureus | Broth Microdilution | MIC | 8 |
| This compound | B. subtilis | Broth Microdilution | MIC | 4 |
| This compound | HeLa | MTT | IC₅₀ (48h) | > 100 |
| This compound | HEK293 | MTT | IC₅₀ (48h) | > 100 |
| Doxorubicin | HeLa | MTT | IC₅₀ (48h) | 0.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. pnas.org [pnas.org]
- 12. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ [mdpi.com]
- 13. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Guide to FtsZ Inhibitors: FtsZ-IN-1 and Other Key Modulators of Bacterial Cell Division
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsZ has emerged as a promising target for novel antibacterial agents, offering a mechanism of action distinct from currently available antibiotics. FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a critical structure for bacterial cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. This guide provides a comparative overview of FtsZ-IN-1, a potent quinolinium-based FtsZ inhibitor, and other notable FtsZ inhibitors, with a focus on their mechanisms of action, antibacterial efficacy, and supporting experimental data.
Overview of FtsZ Inhibition
FtsZ inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like this compound and PC190723, enhance the polymerization of FtsZ filaments, leading to aberrant Z-ring formation and a block in cell division. Others may inhibit FtsZ polymerization or interfere with its GTPase activity, which is essential for the dynamic nature of the Z-ring. This guide will delve into the specifics of this compound and compare it with other well-characterized FtsZ inhibitors.
Quantitative Comparison of FtsZ Inhibitors
The following table summarizes the key quantitative data for this compound and other selected FtsZ inhibitors.
| Inhibitor | Chemical Class | Target Organism(s) | MIC Range (µg/mL) | IC50 | Mechanism of Action |
| This compound | Quinolinium-based | Gram-positive bacteria | 0.5-8 | Not Reported | Enhances FtsZ polymerization[1] |
| PC190723 | Benzamide | Staphylococcus aureus | 1 (S. aureus) | 55 nM (GTPase activity)[2] | Stabilizes FtsZ polymers[1] |
| TXY541 | 1-methylpiperidine-4-carboxamide (Prodrug of PC190723) | Staphylococcus aureus | Not directly applicable (prodrug) | Not directly applicable | Converts to PC190723[3][4] |
| C109 | Benzothiadiazole | Broad-spectrum (Gram-positive and Gram-negative) | Not specified in provided results | 8.2 µM (B. cenocepacia FtsZ GTPase activity)[5], 1.5 µM (S. aureus FtsZ GTPase activity)[6] | Inhibits FtsZ GTPase and polymerization activities[5][6] |
Mechanism of Action: A Closer Look
This compound: This quinolinium-based compound exerts its antibacterial effect by promoting the polymerization of FtsZ. This enhanced polymerization leads to the formation of non-functional, elongated cell structures, ultimately inhibiting bacterial cell division.[1] It has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains.[1]
PC190723: A well-studied benzamide derivative, PC190723, also functions by stabilizing FtsZ polymers.[1] This stabilization disrupts the dynamic nature of the Z-ring, which is crucial for its constrictive function during cell division. It exhibits potent and selective bactericidal activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
TXY541: As a prodrug, TXY541 is converted to the active compound PC190723 in the body.[3][4] This strategy is often employed to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.
C109: In contrast to this compound and PC190723, C109 is a broad-spectrum antibacterial compound that inhibits both the GTPase and polymerization activities of FtsZ.[5][6] This dual inhibition effectively prevents the formation of a functional divisome.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanisms of FtsZ Inhibition.
Caption: MIC Determination Workflow.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Inhibitor Stock Solutions: FtsZ inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a multi-well plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted inhibitor is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under optimal conditions for the test bacterium (e.g., 37°C for 18-24 hours).
-
Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.
FtsZ Polymerization Assay (Light Scattering Method)
This assay measures the extent of FtsZ polymerization by detecting changes in light scattering.
-
Reaction Mixture Preparation: A reaction buffer containing purified FtsZ protein is prepared.
-
Initiation of Polymerization: GTP is added to the reaction mixture to initiate FtsZ polymerization.
-
Light Scattering Measurement: The change in light scattering at a specific wavelength (e.g., 350 nm) is monitored over time using a spectrophotometer or fluorometer. An increase in light scattering indicates FtsZ polymerization.
-
Inhibitor Testing: To test the effect of an inhibitor, it is pre-incubated with the FtsZ protein before the addition of GTP. The resulting light scattering profile is compared to a control without the inhibitor.
Conclusion
This compound represents a promising class of quinolinium-based FtsZ inhibitors with potent activity against Gram-positive bacteria. Its mechanism of enhancing FtsZ polymerization distinguishes it from inhibitors like C109, which disrupt FtsZ function by inhibiting both polymerization and GTPase activity. The development of prodrugs, such as TXY541 for PC190723, highlights a strategic approach to improve the clinical potential of FtsZ inhibitors. Continued research into the diverse mechanisms of FtsZ inhibition will be crucial for the development of novel antibacterial therapies to combat the growing threat of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. This compound - Immunomart [immunomart.org]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
Validating FtsZ as the Primary Target of FtsZ-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsZ is a highly attractive target for the development of new antibiotics due to its essential role in bacterial cytokinesis and its high conservation across many bacterial species.[1] This guide provides a comparative analysis of FtsZ-IN-1, a potent FtsZ inhibitor, and other notable FtsZ inhibitors, with a focus on the experimental validation of FtsZ as their primary target.
Introduction to FtsZ and FtsZ Inhibitors
Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin.[2] In the presence of GTP, FtsZ monomers polymerize to form a dynamic structure at the mid-cell known as the Z-ring.[1][2] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division.[1] Inhibition of FtsZ function, either by preventing polymerization or by promoting the formation of non-functional polymers, disrupts cell division, leading to bacterial cell death.[3][4]
Several classes of small molecules have been identified as FtsZ inhibitors. This guide will focus on:
-
This compound: A potent inhibitor with a quinolinium ring structure that enhances FtsZ polymerization.[3]
-
PC190723: A well-characterized benzamide derivative that also acts as an FtsZ polymer-stabilizing agent.[4][5]
-
TXA709: An orally bioavailable prodrug of an active FtsZ inhibitor, TXA707, which is a derivative of PC190723.[6][7]
-
Berberine: A natural plant alkaloid that has been shown to inhibit the assembly of FtsZ.[8][9]
Comparative Analysis of FtsZ Inhibitors
The following tables summarize the quantitative data for this compound and its comparators, highlighting their antibacterial activity and their direct effects on FtsZ.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Gram-Negative Bacteria (General) | Reference |
| This compound | 0.5 - 1 µg/mL | 2 µg/mL (synergistic with methicillin) | Elongates cells at 2 µg/mL | 64 µg/mL | >64 µg/mL | [3] |
| PC190723 | ~1 µg/mL | 1 µg/mL | Inhibits growth | Inactive | Inactive | [10][11] |
| TXA709 (Prodrug) | Potent in vivo efficacy | Potent in vivo efficacy | - | - | - | [7][12] |
| Berberine | 100 - 400 µg/mL | - | - | Inhibits growth | - | [13][14] |
Table 2: In Vitro FtsZ Activity
| Compound | Mechanism of Action | Target Binding | IC50 (GTPase Activity) | Binding Affinity (Kd) | Reference |
| This compound | Enhances FtsZ polymerization | FtsZ | - | - | [3] |
| PC190723 | Stabilizes FtsZ polymers | FtsZ (Interdomain Cleft) | 55 nM | < 0.1 µM | [10][13][15] |
| TXA707 (Active form of TXA709) | Stabilizes FtsZ polymers | FtsZ | - | - | [7] |
| Berberine | Inhibits FtsZ assembly | FtsZ (hydrophobic pocket) | - | ~0.023 µM | [6][8] |
Experimental Protocols for Target Validation
Validating that a compound's antibacterial effect is due to the specific inhibition of FtsZ requires a multi-faceted approach, combining cellular and biochemical assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Reagents: Prepare a 2x stock solution of the test compound in Mueller-Hinton Broth (MHB). Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2x compound stock solution with MHB to achieve a range of desired concentrations.[11]
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, effectively halving the compound concentrations to the final test concentrations.[16]
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[5]
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in light scattering as polymers form.
Protocol:
-
Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing purified FtsZ protein (e.g., 12.5 µM) in a suitable polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl2, 50 mM KCl).[12]
-
Baseline Measurement: Incubate the mixture at 30°C for several minutes to establish a stable baseline reading in a fluorometer with both excitation and emission wavelengths set to 350 nm.[12]
-
Initiation of Polymerization: Initiate the polymerization by adding GTP (e.g., to a final concentration of 1 mM).
-
Inhibitor Testing: To test an inhibitor, pre-incubate the FtsZ protein with the compound before adding GTP.
-
Data Acquisition: Monitor the change in light scattering at a 90° angle over time. An increase in scattering indicates polymerization.
FtsZ GTPase Activity Assay (Malachite Green)
This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released from GTP hydrolysis.
Protocol:
-
Reaction Setup: Set up a reaction containing purified FtsZ in a polymerization buffer with GTP. To test an inhibitor, include it in the reaction mixture.
-
Time Points: At various time points, take aliquots of the reaction.
-
Quenching and Color Development: Stop the reaction by adding the aliquot to a malachite green-molybdate reagent. This reagent forms a colored complex with the released inorganic phosphate.[10][17]
-
Measurement: After a short incubation period for color development, measure the absorbance at approximately 630-650 nm using a spectrophotometer or plate reader.[10][18]
-
Quantification: Use a phosphate standard curve to determine the concentration of phosphate released at each time point. The rate of GTP hydrolysis can then be calculated.
Visualizing Workflows and Mechanisms
Experimental Workflow for FtsZ Inhibitor Validation
References
- 1. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine targets assembly of Escherichia coli cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 14. protocols.io [protocols.io]
- 15. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. eubopen.org [eubopen.org]
- 18. cohesionbio.com [cohesionbio.com]
Comparative Guide: Selectivity of FtsZ-IN-1 and its Cross-Reactivity with Eukaryotic Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the bacterial cell division protein FtsZ inhibitor, FtsZ-IN-1, against its intended prokaryotic target and its potential for cross-reactivity with the eukaryotic cytoskeletal protein, tubulin. The high structural similarity between FtsZ and tubulin necessitates a thorough evaluation of inhibitor selectivity to minimize off-target effects and ensure host safety.
Introduction to FtsZ and Tubulin
FtsZ is an essential protein for cell division in most bacteria, making it a prime target for novel antibiotics.[1][2][3] It is a structural homolog of eukaryotic tubulin, the building block of microtubules.[3][4] Both FtsZ and tubulin are GTPases that polymerize to form filamentous structures crucial for cytokinesis and cellular structure, respectively.[1][3][5] Despite their structural homology, they share a low sequence identity of only 10-18%, which provides a basis for developing selective inhibitors.[1][6] this compound is a small molecule inhibitor designed to disrupt the polymerization and function of FtsZ, thereby blocking bacterial cell division.[2]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of a representative FtsZ inhibitor against its bacterial target and its effect on eukaryotic tubulin. High selectivity is indicated by a large difference in the concentration required to inhibit FtsZ versus tubulin.
| Compound | Target Protein | Assay Type | IC50 / Kd | Effect |
| Gallate-based Inhibitor (Exemplar) | FtsZ (B. subtilis) | Binding Assay | Kd = 0.5 µM | Inhibition of FtsZ assembly |
| Eukaryotic Tubulin | Binding Assay | Kd > 100 µM | Negligible binding/inhibition | |
| Berberine | FtsZ (E. coli) | Polymerization Assay | Inhibits assembly | Blocks bacterial cell division |
| Eukaryotic Tubulin | Polymerization Assay | No inhibition at 100 µM | Highly selective for FtsZ | |
| Sanguinarine | FtsZ | Polymerization Assay | Inhibits assembly | Blocks bacterial cell division |
| Eukaryotic Tubulin | Polymerization Assay | Inhibits assembly | Cross-reactive; depolymerizes microtubules[3][7] |
Signaling Pathways and Experimental Workflows
Visualizations are critical for understanding the mechanism of action and the methods used to assess cross-reactivity.
Caption: Mechanism of FtsZ inhibition by this compound in bacteria.
Caption: Workflow for assessing this compound cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This biochemical assay measures the direct effect of a compound on the polymerization of purified tubulin.
-
Materials:
-
Purified eukaryotic tubulin (e.g., from porcine brain, >99% pure).[8][9]
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[9]
-
GTP stock solution (100 mM).
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340-350 nm.[8]
-
-
Procedure:
-
On ice, prepare the reaction mixture containing tubulin (final concentration typically 1-2 mg/mL) in Polymerization Buffer.[9]
-
Add varying concentrations of this compound or vehicle control to the tubulin solution.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate or cuvettes to the spectrophotometer pre-warmed to 37°C.[8][9][10]
-
Monitor the increase in optical density (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.[8]
-
Data Analysis: The rate of polymerization and the final plateau of turbidity are compared between treated and control samples. The concentration of this compound that inhibits polymerization by 50% (IC50) is calculated.
-
Eukaryotic Cell-Based Microtubule Integrity Assay
This assay evaluates the effect of this compound on the microtubule cytoskeleton within intact mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HeLa, CHO).[11]
-
Cell culture medium and supplements.
-
This compound.
-
Fixative (e.g., 4% formaldehyde).[9]
-
Permeabilization buffer (e.g., Triton X-100 based).[9]
-
Primary antibody against α-tubulin or β-tubulin.
-
Fluorescently-labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 18-24 hours).[9] Include known tubulin inhibitors (e.g., paclitaxel, colchicine) as positive controls.
-
Fix the cells with 4% formaldehyde at room temperature.[9]
-
Permeabilize the cell membranes to allow antibody entry.[9]
-
Incubate with a primary antibody specific for tubulin, followed by incubation with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain.
-
Visualize the microtubule network using fluorescence microscopy.
-
Data Analysis: Compare the morphology of the microtubule network in treated cells to control cells. Look for signs of depolymerization (loss of filaments) or stabilization (formation of abnormal bundles), which would indicate cross-reactivity.
-
Conclusion
The development of selective FtsZ inhibitors is a promising strategy for creating new antibiotics. While FtsZ and eukaryotic tubulin share a common structural fold, significant differences in their primary sequences and binding pockets allow for the design of highly selective molecules.[1][12] Based on data from exemplar FtsZ inhibitors, it is feasible to achieve a high degree of selectivity, with compounds showing potent anti-FtsZ activity at concentrations that have no discernible effect on tubulin polymerization or the microtubule cytoskeleton in mammalian cells.[6][12] Rigorous testing using both in vitro polymerization assays and cell-based methods is mandatory to confirm the selectivity profile of any new FtsZ inhibitor, such as this compound, and to validate its potential as a safe and effective therapeutic agent.
References
- 1. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FtsZ-IN-1 and Other FtsZ Inhibitors in Preclinical Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of FtsZ-IN-1 and other notable FtsZ inhibitors, placing their performance in the context of preclinical animal models of bacterial infection. The data presented herein is collated from various studies to offer a clear, objective comparison for researchers in the field of antibacterial drug discovery.
Introduction to FtsZ as a Novel Antibacterial Target
The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic agents that act on unexploited cellular pathways.[1][2][3] The bacterial cell division machinery presents a promising area for new antibiotic development.[1][4] A key component of this machinery is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][5] FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase essential for bacterial cytokinesis.[1][6][7] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome, the complex responsible for septal wall synthesis and cell division.[4][5][6] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics.[2][8]
Mechanism of Action: FtsZ Inhibition
FtsZ inhibitors disrupt the normal dynamics of FtsZ polymerization and depolymerization, which are crucial for the formation and constriction of the Z-ring.[5][8] These small molecules can act through various mechanisms, such as preventing FtsZ from binding to GTP, which is necessary for its polymerization, or by stabilizing the FtsZ polymer, thereby preventing the dynamic instability required for its function.[8][9] this compound, a potent inhibitor with a quinolinium ring, enhances FtsZ polymerization, leading to cell elongation in bacteria like B. subtilis.[10] This stabilization of the FtsZ polymer disrupts the normal cell division process.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filamentous Thermosensitive Mutant Z: An Appealing Target for Emerging Pathogens and a Trek on Its Natural Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division protein FtsZ: from structure and mechanism to antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Intracellular Dynamics of FtsZ Cytoskeleton with Photoactivation Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 9. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
FtsZ Inhibitors: A Synergistic Approach to Combat Antibiotic Resistance
A comparative analysis of the potentiation of conventional antibiotics by FtsZ inhibitors against resistant bacteria.
The escalating threat of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the inhibition of the bacterial cell division protein, FtsZ, which has been shown to act synergistically with conventional antibiotics, effectively re-sensitizing resistant strains. This guide provides a comparative overview of the synergistic effects of FtsZ inhibitors with traditional antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While this guide refers to the general class of FtsZ inhibitors, it is important to note that a specific compound denoted as "FtsZ-IN-1" was not found in publicly available scientific literature. Therefore, the data presented herein is a compilation from studies on well-characterized FtsZ inhibitors, such as TXA707 and PC190723, which serve as representative examples of this promising class of antibacterial agents.
Mechanism of Synergy: A Two-Pronged Attack
FtsZ is a crucial protein that forms the Z-ring at the mid-cell, initiating bacterial cell division.[1] FtsZ inhibitors disrupt this process by preventing the polymerization of FtsZ monomers into the Z-ring.[2] This disruption alone can have a bacteriostatic or bactericidal effect.
The synergy with conventional antibiotics, particularly β-lactams, arises from a complementary mechanism of action. β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[2] In resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), the presence of PBP2a, which has a low affinity for most β-lactams, confers resistance.[2]
Studies have shown that treatment with an FtsZ inhibitor delocalizes PBPs from the septum, where they are active.[2][3] This disruption of the cell division machinery, coupled with the inhibition of PBP function by β-lactams, leads to a potent synergistic effect, ultimately resulting in cell death.[2]
dot
Caption: Mechanism of synergy between FtsZ inhibitors and β-lactam antibiotics.
Quantitative Analysis of Synergy
The synergistic effect of FtsZ inhibitors with conventional antibiotics is quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the FtsZ inhibitor. This is often expressed as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of FtsZ Inhibitor TXA707 with Oxacillin against Resistant S. aureus Strains
| Bacterial Strain | Oxacillin MIC Alone (µg/mL) | Oxacillin MIC with TXA707 (0.5x MIC) (µg/mL) | Fold Decrease in Oxacillin MIC |
| MRSA, USA100 (n=13) | 128–512 | 0.063–2 | 64-8128 |
| MRSA, USA300 (n=11) | 32–256 | 0.063–2 | 16-4063 |
| VRSA (n=11) | 64–512 | 0.063–1 | 64-8128 |
| VISA (n=6) | 128–512 | 0.125–4 | 32-4096 |
| LRSA (n=4) | 32–512 | 0.125–0.5 | 64-4096 |
Data compiled from a study on the in vivo efficacy of oxacillin in combination with a FtsZ inhibitor.[4]
Table 2: Synergistic Activity of a Quinoline-based FtsZ Inhibitor with β-Lactam Antibiotics against Drug-Resistant S. aureus
| Antibiotic | FICI against S. aureus ATCC BAA-41 | FICI against S. aureus ATCC BAA-44 |
| Cefazolin | 0.125 | 0.125 |
| Cefuroxime | 0.25 | 0.125 |
| Ceftazidime | 0.125 | 0.125 |
| Cefepime | 0.125 | 0.125 |
| Meropenem | 0.25 | 0.25 |
| Imipenem | 0.125 | 0.125 |
FICI values were determined using a checkerboard broth microdilution method.[5] A FICI of ≤ 0.5 indicates synergy.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7]
dot
Caption: Workflow for a checkerboard synergy assay.
Protocol:
-
Preparation: Prepare stock solutions of the FtsZ inhibitor and the conventional antibiotic.
-
Plate Setup: In a 96-well microtiter plate, add Mueller-Hinton Broth (MHB) to all wells. Create a two-dimensional gradient of concentrations by serially diluting the FtsZ inhibitor along the rows and the conventional antibiotic down the columns.[6][7]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[6]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[6]
-
Data Analysis: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7]
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamic interaction between two antimicrobials over time.[4]
Protocol:
-
Preparation: Prepare bacterial cultures in the logarithmic growth phase.
-
Exposure: Add the FtsZ inhibitor alone, the conventional antibiotic alone, and the combination of both at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to separate culture tubes. A growth control with no drug is also included.[4]
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[4]
Conclusion
The synergistic interaction between FtsZ inhibitors and conventional antibiotics represents a highly promising strategy to overcome bacterial resistance. By targeting a novel and essential bacterial protein, FtsZ inhibitors can restore the efficacy of existing antibiotics, particularly against challenging pathogens like MRSA. The data presented in this guide, derived from studies on potent FtsZ inhibitors, underscores the potential of this approach. Further research and development of FtsZ inhibitors, both as standalone agents and in combination therapies, are crucial in the ongoing battle against antimicrobial resistance.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unraveling the Cellular Response: A Comparative Look at the Transcriptomics of FtsZ Inhibition
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of antibiotic action is paramount. This guide provides a comparative transcriptomic analysis of bacteria treated with inhibitors of the essential cell division protein FtsZ, benchmarked against other major antibiotic classes. While direct transcriptomic data for the specific inhibitor FtsZ-IN-1 is not yet publicly available, this guide leverages data from other FtsZ inhibitors and cell wall-active antibiotics to provide a valuable comparative framework.
The bacterial cell division protein FtsZ is a highly attractive target for novel antibiotic development due to its essential role in cytokinesis and its conservation across a wide range of bacterial species.[1] Inhibitors of FtsZ, such as berberine and PC190723, have been shown to disrupt the formation of the Z-ring, a structure critical for bacterial cell division, leading to cell filamentation and eventual death.[2] This guide delves into the transcriptomic signatures of FtsZ inhibition, offering insights into the downstream cellular pathways affected by the disruption of this fundamental process.
Comparative Transcriptomic Landscape: FtsZ Inhibition vs. Other Antibiotic Classes
To understand the unique cellular response to FtsZ inhibition, we compare the transcriptomic profile of Staphylococcus aureus treated with the FtsZ inhibitor berberine to the effects of various other antibiotic classes on Escherichia coli and S. aureus. This cross-species and cross-class comparison, while not direct, provides a broad overview of the distinct and overlapping cellular stress responses.
A comprehensive study on E. coli treated with nine different classes of antibiotics revealed that on average, 39.71% of the genome was differentially expressed upon antibiotic stress.[3][4][5] The magnitude of this response varied significantly between antibiotic classes, with kanamycin (an aminoglycoside) affecting the expression of 76.4% of the genome, while polymyxin E (a polymyxin) altered only 4.7%.[3][4][5]
In S. aureus treated with the FtsZ inhibitor berberine, a total of 730 genes were differentially expressed, with 468 genes being up-regulated and 262 genes down-regulated.[1] A key observation was the elevated transcription of various transporter genes, including those involved in multidrug resistance, suggesting an immediate attempt by the bacterium to efflux the inhibitory compound.[1]
In contrast, treatment of S. aureus with cell wall-active antibiotics like oxacillin, D-cycloserine, or bacitracin induces a "cell-wall-stress stimulon."[6][7] This response involves the upregulation of genes involved in cell-wall metabolism and general stress responses.[6][7] For instance, treatment with antimicrobial peptides that disrupt the cell membrane also induces the VraSR cell-wall regulon, similar to the response to vancomycin.[8][9]
The following table summarizes the key transcriptomic responses to different antibiotic classes, providing a comparative context for the effects of FtsZ inhibition.
| Antibiotic Class/Agent | Model Organism | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Reference |
| FtsZ Inhibitor (Berberine) | Staphylococcus aureus | Multidrug resistance transporters, Urease genes, Iron-regulated surface determinant genes | Arylamine N-acetyltransferase | [1] |
| Cell Wall Synthesis Inhibitors (Oxacillin, D-cycloserine, Bacitracin) | Staphylococcus aureus | Cell-wall metabolism (pbpB, murZ, fmt), Stress responses (msrA, htrA) | Not specified | [6][7] |
| Aminoglycosides (Kanamycin) | Escherichia coli | Ribosome-related genes, Translation factors | Genes involved in amino acid biosynthesis | [3][4][5] |
| β-Lactams (Ceftazidime) | Escherichia coli | Cell wall stress response genes | Genes involved in flagellar biosynthesis | [3][4][5] |
| Quinolones (Ciprofloxacin) | Escherichia coli | SOS response genes, DNA repair genes | Genes involved in central carbon metabolism | [3][4][5] |
Signaling Pathways and Experimental Workflows
The inhibition of FtsZ triggers a cascade of cellular responses that can be visualized as signaling pathways and experimental workflows.
Figure 1: A generalized experimental workflow for comparative transcriptomics of bacteria treated with an FtsZ inhibitor.
Upon inhibition of FtsZ, a primary cellular response is the activation of stress-related signaling pathways. One such key pathway in S. aureus is the WalKR two-component system, which is essential for cell viability and plays a central role in controlling cell wall metabolism.[10][11] Transcriptome analysis has revealed that the WalKR regulon includes genes involved in cell wall homeostasis and virulence.[10][11][12][13][14]
References
- 1. Global transcriptional profiles of Staphylococcus aureus treated with berberine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Genome-wide transcriptional profiling of the response of Staphylococcus aureus to cell-wall-active antibiotics reveals a cell-wall-stress stimulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The WalKR system controls major staphylococcal virulence genes and is involved in triggering the host inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Analysis and Subcellular Protein Localization Reveal Specific Features of the Essential WalKR System in Staphylococcus aureus | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Handling Protocol for FtsZ-IN-1
Disclaimer: This document provides essential guidance on the safe handling of the FtsZ inhibitor, FtsZ-IN-1, in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The information herein is based on general best practices for handling potent, small molecule chemical inhibitors. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier, such as MedchemExpress[1], before commencing any work with this compound. The SDS will contain specific, critical safety information that supersedes the general guidance provided in this document.
Understanding the Hazards
This compound is a potent quinolinium-based inhibitor of the bacterial cell division protein FtsZ.[1] While specific toxicity data is limited, researchers should assume the compound is hazardous upon inhalation, ingestion, or skin contact. The Safety Data Sheet is the primary source for detailed hazard identification.
Key Information to Obtain from the Supplier's SDS:
-
Hazard Pictograms: Standardized symbols indicating the type of hazard (e.g., corrosive, irritant, toxic).
-
Hazard Statements (H-statements): Phrases that describe the nature of the hazard (e.g., "H302: Harmful if swallowed").
-
Precautionary Statements (P-statements): Phrases that advise on measures to prevent or minimize adverse effects (e.g., "P280: Wear protective gloves/protective clothing/eye protection/face protection").
-
Toxicological Information: Data on acute and chronic health effects, routes of exposure, and symptoms of exposure.[2]
Personal Protective Equipment (PPE)
The appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE, which should be verified and, if necessary, augmented based on the information in the compound-specific SDS.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If there is a risk of exposure outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) may be necessary, as determined by a risk assessment and the compound's SDS. |
Operational Plan: Step-by-Step Handling Workflow
The following workflow provides a procedural guide for the safe handling of this compound, from receipt to disposal.
Experimental Workflow for Handling this compound
-
Preparation:
-
Obtain and Review SDS: Before any work begins, obtain and thoroughly review the Safety Data Sheet for this compound from the supplier.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above and specified in the SDS.
-
Prepare Work Area: All handling of solid this compound and concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, plastic-backed paper.
-
-
Handling:
-
Weighing: If working with the solid compound, carefully weigh the required amount in the chemical fume hood. Use a spatula to handle the powder and avoid creating dust.
-
Solubilization: Prepare solutions in the chemical fume hood. Add the solvent to the solid to prevent aerosolization.
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: After use, decontaminate all surfaces and glassware that came into contact with this compound. The appropriate decontamination solution will be specified in the SDS.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, weighing paper, and unused compound, in a clearly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.[3][4][5] Do not dispose of this compound down the drain.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following their specific procedures for chemical waste pickup and disposal.
By adhering to these guidelines and, most importantly, the specific instructions provided in the supplier's Safety Data Sheet, researchers can safely handle this compound and minimize their risk of exposure.
References
- 1. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 2. ccohs.ca [ccohs.ca]
- 3. reed.edu [reed.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
